molecular formula C29H36O4 B13387338 ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

Cat. No.: B13387338
M. Wt: 448.6 g/mol
InChI Key: BJQOPHXIKHSJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid is a useful research compound. Its molecular formula is C29H36O4 and its molecular weight is 448.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O4/c1-19-17-29-16-13-22-27(2,23(29)11-10-21(19)18-29)15-14-24(28(22,3)26(31)32)33-25(30)12-9-20-7-5-4-6-8-20/h4-9,12,21-24H,1,10-11,13-18H2,2-3H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQOPHXIKHSJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O)OC(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activities of the ent-kaurane diterpenoid, ent-3β-Cinnamoyloxykaur-16-en-19-oic acid. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid has been predominantly isolated from plants of the Wedelia genus, which is part of the Asteraceae family. The primary documented sources are Wedelia trilobata and Wedelia paludosa. While quantitative data on the yield of this specific compound is not extensively reported in the literature, related ent-kaurane diterpenoids are known to be significant constituents of these plants.

Table 1: Natural Sources of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid and Related Diterpenoids

Plant SpeciesFamilyPlant PartIsolated Compounds
Wedelia trilobataAsteraceaeWhole plant, Aerial partsent-3β-Cinnamoyloxykaur-16-en-19-oic acid, ent-kaur-16-en-19-oic acid, 16α-hydroxy-ent-kauran-19-oic acid, grandiflorenic acid, and other ent-kaurane diterpenoids[1][2][3][4][5]
Wedelia paludosaAsteraceaeAerial parts, Flowers3α-cinnamoyloxykaur-16-en-19-oic acid, ent-kaur-16-en-19-oic acid, and other diterpenes and triterpenes[6]
Aralia continentalisAraliaceaeRootsent-kaur-16-en-19-oic acid (kaurenoic acid) and other cytotoxic diterpenoids
Aralia melanocarpaAraliaceaeRootsVarious cytotoxic diterpenoids
Parinari anamensisChrysobalanaceaeStem and leavesA variety of secondary metabolites including diterpenes

Experimental Protocols: Isolation and Purification

The following is a representative protocol for the isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid from Wedelia trilobata, synthesized from methodologies reported in the literature for related compounds.

2.1. Plant Material Collection and Preparation

  • Collect the whole plant of Wedelia trilobata.

  • Air-dry the plant material in the shade at room temperature for 1-2 weeks.

  • Grind the dried plant material into a coarse powder.

2.2. Extraction

  • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 5 L) at room temperature for 72 hours, with occasional shaking.

  • Filter the extract and repeat the extraction process two more times with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

2.3. Solvent Partitioning

  • Suspend the crude ethanol extract in distilled water (e.g., 1 L).

  • Perform successive liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Collect each fraction and evaporate the solvent to dryness. The chloroform and ethyl acetate fractions are most likely to contain the target diterpenoids.

2.4. Chromatographic Purification

  • Subject the chloroform or ethyl acetate fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).

  • Collect fractions and monitor by thin-layer chromatography (TLC), visualizing with a vanillin-sulfuric acid spray reagent and heating.

  • Combine fractions showing similar TLC profiles.

  • Further purify the fractions containing the target compound using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase such as a methanol-water or acetonitrile-water gradient.

2.5. Structure Elucidation

  • Characterize the purified compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with reported values for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid are limited, extensive research on the closely related ent-kaurane diterpenoids from Wedelia and other plant species has elucidated their involvement in key cellular signaling pathways related to inflammation and oxidative stress.

3.1. Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

ent-Kaurane diterpenoids have been shown to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8][9] In response to inflammatory stimuli such as lipopolysaccharide (LPS), these compounds can suppress the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[7] This, in turn, downregulates the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9] Additionally, the phosphorylation of MAPKs such as ERK, JNK, and p38 can be inhibited, further contributing to the anti-inflammatory response.[7][8]

3.2. Antioxidant Activity: Activation of the Nrf2/Keap1 Pathway

Diterpenoids, including some ent-kauranes, have been identified as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[10][11] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation.[12][13] Electrophilic compounds can react with cysteine residues on Keap1, causing a conformational change that releases Nrf2.[12] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[10][11]

Visualizations

experimental_workflow plant Dried Plant Material (e.g., Wedelia trilobata) extraction Ethanol Extraction plant->extraction partition Solvent Partitioning (n-hexane, chloroform, ethyl acetate) extraction->partition column_chrom Silica Gel Column Chromatography partition->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure ent-3β-Cinnamoyloxykaur-16-en-19-oic acid prep_hplc->pure_compound structure_elucid Structure Elucidation (NMR, MS) pure_compound->structure_elucid

Caption: General experimental workflow for the isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

nfkb_mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk mapk MAPK (ERK, JNK, p38) tlr4->mapk compound ent-kaurane diterpenoids compound->ikk inhibition compound->mapk inhibition ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nfkb_nuc->genes transcription

Caption: Inhibition of NF-κB and MAPK signaling pathways by ent-kaurane diterpenoids.

nrf2_keap1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound Diterpenoids keap1 Keap1 compound->keap1 modification nrf2 Nrf2 keap1->nrf2 cul3 Cul3 keap1->cul3 proteasome Proteasomal Degradation nrf2->proteasome nrf2_nuc Nrf2 nrf2->nrf2_nuc translocation cul3->nrf2 ubiquitination maf sMaf nrf2_nuc->maf are ARE maf->are genes Cytoprotective Genes (HO-1, NQO1) are->genes transcription

Caption: Activation of the Nrf2/Keap1 antioxidant pathway by diterpenoids.

References

Unveiling ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class, which has been isolated from the medicinal plant Wedelia trilobata. This technical guide provides a comprehensive overview of its discovery, origin, and key experimental data. The document details the isolation and purification protocols, summarizes its biological activities, and presents relevant signaling pathways that are potentially modulated by this compound and its close analogs. The information is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Origin

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid was first reported as a constituent of Wedelia trilobata (L.) Hitchc., a plant belonging to the Asteraceae family.[1] This plant has a history of use in traditional medicine for treating various ailments, which has prompted scientific investigation into its chemical constituents.[1] The isolation of this compound was part of a broader phytochemical investigation of an ethanol (B145695) extract of W. trilobata, which yielded a variety of ent-kaurane diterpenoids.[1]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₉H₃₆O₄[2]
Molecular Weight448.6 g/mol -
CAS Number79406-10-3[2]
AppearancePowder[3]
Purity97.5% (as commercially available)[3]

Experimental Protocols

Isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

The following protocol is based on the methodology described by Ma et al. (2013) for the isolation of ent-kaurane diterpenoids from Wedelia trilobata.[1]

3.1.1. Plant Material and Extraction

  • The whole plants of Wedelia trilobata were collected, air-dried, and powdered.

  • The powdered plant material (e.g., 10 kg) was extracted with 95% ethanol at room temperature.

  • The ethanol extract was concentrated under reduced pressure to yield a crude extract.

3.1.2. Fractionation

  • The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • The ethyl acetate fraction, which typically contains the diterpenoids, was subjected to further chromatographic separation.

3.1.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction was loaded onto a silica gel column and eluted with a gradient of petroleum ether-acetone.

  • Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compound were further purified on a Sephadex LH-20 column using methanol (B129727) as the eluent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification was achieved by prep-HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield pure ent-3β-cinnamoyloxykaur-16-en-19-oic acid.

3.1.4. Structure Elucidation

The structure of the isolated compound was determined using spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the chemical structure and stereochemistry.

The following diagram illustrates the general workflow for the isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

G cluster_extraction Extraction & Fractionation cluster_purification Purification plant Powdered Wedelia trilobata extraction Ethanol Extraction plant->extraction partition Solvent Partitioning extraction->partition silica Silica Gel Chromatography partition->silica Ethyl Acetate Fraction sephadex Sephadex LH-20 silica->sephadex hplc Prep-HPLC sephadex->hplc final_product ent-3β-Cinnamoyloxykaur- 16-en-19-oic acid hplc->final_product Pure Compound

Caption: Isolation workflow for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Biological Activity

While specific quantitative biological data for ent-3β-cinnamoyloxykaur-16-en-19-oic acid is limited in publicly available literature, the biological activities of closely related ent-kaurane diterpenoids from Wedelia trilobata and other sources have been reported. This information provides valuable insights into the potential therapeutic applications of this compound.

Anti-inflammatory Activity of Related Compounds

A structurally similar compound, (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, also isolated from Wedelia trilobata, has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages.[4] This analog was shown to:

  • Suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂).[4]

  • Downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

  • Reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4]

The parent compound, ent-kaur-16-en-19-oic acid (kaurenoic acid), has also been shown to possess anti-inflammatory properties, although its mechanism may differ. Studies have indicated that kaurenoic acid's anti-inflammatory effects are mediated through the activation of the Nrf2 pathway, while it does not appear to significantly impact the NF-κB pathway.[5][6]

The table below summarizes the reported anti-inflammatory activities of related ent-kaurane diterpenoids.

CompoundAssayTarget/MechanismEffectReference
(3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acidLPS-stimulated RAW 264.7 macrophagesNO, PGE₂, iNOS, COX-2, TNF-α, IL-6, IL-1βInhibition of pro-inflammatory mediators[4]
ent-kaur-16-en-19-oic acidLPS-stimulated RAW 264.7 macrophagesNrf2Activation[5][6]
ent-kaur-16-en-19-oic acidLPS-stimulated RAW 264.7 macrophagesNF-κBNo significant effect[5][6]

Potential Signaling Pathways

Based on studies of its close structural analogs, ent-3β-cinnamoyloxykaur-16-en-19-oic acid may exert its biological effects through the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

The study on (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid revealed its ability to inhibit the activation of NF-κB p65 and reduce the phosphorylation of mitogen-activated protein kinases (MAPKs).[4] This suggests that the presence of an ester group at the C-3 position of the ent-kaurane skeleton might be crucial for this activity.

The following diagram illustrates the potential inhibitory effect on the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB nucleus Nucleus NFkB->nucleus proinflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nucleus->proinflammatory Transcription compound ent-3β-Cinnamoyloxykaur- 16-en-19-oic acid (Proposed) compound->IKK Inhibition (Postulated)

Caption: Postulated inhibition of the NF-κB pathway.

The following diagram illustrates the potential inhibitory effect on the MAPK signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs Phosphorylation AP1 AP-1 MAPKs->AP1 nucleus Nucleus AP1->nucleus proinflammatory Pro-inflammatory Gene Expression nucleus->proinflammatory Transcription compound ent-3β-Cinnamoyloxykaur- 16-en-19-oic acid (Proposed) compound->MAPKs Inhibition of Phosphorylation (Postulated)

Caption: Postulated inhibition of the MAPK pathway.

Conclusion and Future Directions

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a promising natural product from Wedelia trilobata. While its discovery and isolation have been documented, further research is required to fully elucidate its pharmacological profile. Future studies should focus on:

  • Quantitative Biological Evaluation: Conducting a comprehensive panel of in vitro and in vivo assays to determine the specific biological activities and potency (e.g., IC₅₀, EC₅₀ values) of the pure compound.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by ent-3β-cinnamoyloxykaur-16-en-19-oic acid to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to identify key structural features responsible for its biological activity, which could guide the development of more potent and selective derivatives.

  • Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of the compound to evaluate its potential as a drug candidate.

This technical guide provides a solid foundation for initiating further research and development efforts centered on this intriguing natural product.

References

An In-depth Technical Guide on the Physical and Chemical Properties of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a naturally occurring diterpenoid belonging to the kaurane (B74193) class. Isolated primarily from plant species such as Wedelia trilobata and Wedelia prostrata, this compound has garnered interest within the scientific community for its potential biological activities, which are characteristic of the broader family of ent-kaurane diterpenoids. This technical guide provides a comprehensive overview of the known physical and chemical properties of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, detailed experimental protocols for its isolation and characterization, and an exploration of the signaling pathways potentially modulated by this class of compounds. The information is presented to support further research and development in medicinal chemistry and pharmacology.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research setting.

PropertyValueReference
Molecular Formula C₂₉H₃₆O₄[1]
Molecular Weight 448.60 g/mol [1]
CAS Number 79406-10-3[1]
Physical Description Powder[1]
Melting Point 53-55 °C
Boiling Point 587.3 ± 50.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Solubility Information not widely available. General tips for kaurane diterpenoids suggest warming and ultrasonication to enhance solubility in organic solvents.[1]
Purity Commercially available at >98%[1]
Optical Rotation [α]D: -129° (c, 0.02 in CHCl₃)
Source Isolated from Wedelia trilobata and Wedelia prostrata

Experimental Protocols

Isolation and Purification

The following protocol outlines a general method for the isolation and purification of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid from its natural source, Wedelia trilobata.

2.1.1. Plant Material and Extraction

  • Air-dry the whole plant material of Wedelia trilobata at room temperature and then grind it into a coarse powder.

  • Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 7 days), with occasional shaking.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

2.1.2. Chromatographic Separation

  • Subject the crude ethanol extract to column chromatography on a silica (B1680970) gel column.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualizing with a suitable reagent (e.g., vanillin-sulfuric acid spray followed by heating).

  • Pool the fractions containing the compound of interest based on their TLC profiles.

  • Further purify the pooled fractions using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Structural Elucidation

The structure of the isolated compound is typically confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl, carbonyl, and double bonds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the conjugated systems within the molecule.

Reference Spectroscopic Data for the Parent Compound, ent-kaur-16-en-19-oic acid:

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by ent-3β-Cinnamoyloxykaur-16-en-19-oic acid are not yet fully elucidated, research on structurally similar ent-kaurane diterpenoids provides significant insights into its potential mechanisms of action, particularly in the context of anti-inflammatory and anticancer activities.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

A structurally related compound, 3α-Angeloyloxy-ent-kaur-16-en-19-oic acid, also isolated from Wedelia trilobata, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. It is plausible that ent-3β-Cinnamoyloxykaur-16-en-19-oic acid shares a similar mechanism.

NFkB_MAPK_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK Kaurane ent-3β-Cinnamoyloxykaur-16-en-19-oic acid Kaurane->IKK Inhibits MAPK MAPK (p38, ERK, JNK) Kaurane->MAPK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Induces Transcription MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK MAPK->Nucleus

Caption: Inhibition of NF-κB and MAPK pathways by ent-kaurane diterpenoids.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Many ent-kaurane diterpenoids have demonstrated potent anticancer activities mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis_Induction Kaurane ent-3β-Cinnamoyloxykaur-16-en-19-oic acid Bcl2 Bcl-2 (Anti-apoptotic) Kaurane->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Kaurane->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis via the mitochondrial pathway.

The regulation of the cell cycle is another critical target for the anticancer effects of ent-kaurane diterpenoids.

Cell_Cycle_Arrest Kaurane ent-3β-Cinnamoyloxykaur-16-en-19-oic acid p53 p53 Kaurane->p53 Upregulates p21 p21 p53->p21 Activates CyclinD1_CDK4 Cyclin D1 / CDK4 p21->CyclinD1_CDK4 Inhibits Cell_Cycle_Arrest G1/S Arrest p21->Cell_Cycle_Arrest G1_Phase G1 Phase CyclinD1_CDK4->G1_Phase Drives S_Phase S Phase G1_Phase->S_Phase

Caption: Cell cycle arrest at the G1/S checkpoint.

Conclusion

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a promising natural product with a well-defined chemical structure. The provided data on its physical and chemical properties, along with established protocols for its isolation, offer a solid foundation for researchers. The potential mechanisms of action, inferred from related compounds, highlight its promise as a lead compound for the development of novel anti-inflammatory and anticancer agents. Further investigation into its specific molecular targets and signaling pathways is warranted to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a naturally occurring diterpenoid belonging to the kaurane (B74193) class. It is characterized by a tetracyclic kaurane skeleton substituted with a cinnamoyloxy group at the 3β position. This compound has been isolated from Wedelia trilobata, a plant species known for its traditional medicinal uses and as a rich source of various bioactive diterpenoids. The ent-kaurane scaffold is a common motif in a variety of natural products that have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive review of the available literature on ent-3β-cinnamoyloxykaur-16-en-19-oic acid, with a focus on its chemical properties, isolation, and the biological activities of closely related compounds to infer its therapeutic potential.

Chemical and Physical Properties

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a diterpenoid with the chemical formula C₂₉H₃₆O₄ and a molecular weight of 448.6 g/mol [1]. Its structure consists of the characteristic tetracyclic ent-kaurane core, featuring a carboxylic acid at C-19, an exocyclic double bond at C-16, and a cinnamoyloxy ester group at the 3β-position.

Table 1: Physicochemical Properties of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

PropertyValueReference
Molecular Formula C₂₉H₃₆O₄[1]
Molecular Weight 448.6 g/mol [1]
CAS Number 79406-10-3
Appearance Powder[1]
Source Wedelia trilobata[2]

Experimental Protocols

Isolation and Purification

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid has been isolated from the aerial parts of Wedelia trilobata. A general procedure for the isolation of kaurane diterpenoids from this plant is as follows:

  • Extraction: The dried and powdered aerial parts of Wedelia trilobata are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure complete extraction of the secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step separates the compounds based on their polarity. The diterpenoids are typically found in the less polar fractions, such as the chloroform or ethyl acetate fractions.

  • Chromatographic Separation: The diterpenoid-rich fraction is subjected to a series of chromatographic techniques for further purification.

    • Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are further purified using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on their molecular size.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The structure of ent-3β-cinnamoyloxykaur-16-en-19-oic acid is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of the protons in the molecule.

    • ¹³C NMR: Provides information about the number and chemical environment of the carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure and stereochemistry of the molecule.

Biological Activities of Related Kaurane Diterpenoids

While specific biological activity data for ent-3β-cinnamoyloxykaur-16-en-19-oic acid is limited in the current literature, the pharmacological properties of its parent compound, ent-kaur-16-en-19-oic acid (kaurenoic acid), and other closely related diterpenoids isolated from Wedelia trilobata have been extensively studied. These studies provide valuable insights into the potential therapeutic applications of this class of compounds.

Anti-inflammatory Activity

Several ent-kaurane diterpenoids have demonstrated significant anti-inflammatory properties. The proposed mechanisms of action often involve the modulation of key inflammatory pathways.

  • ent-kaur-16-en-19-oic acid (Kaurenoic Acid): This parent compound has been shown to exert its anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[3][4][5]. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.

The proposed signaling pathway for the anti-inflammatory action of kaurenoic acid is depicted below:

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_activation->Pro_inflammatory_Cytokines Kaurenoic_Acid ent-kaur-16-en-19-oic acid Nrf2 Nrf2 Kaurenoic_Acid->Nrf2 promotes dissociation Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->Pro_inflammatory_Cytokines inhibits

Nrf2-mediated anti-inflammatory pathway of kaurenoic acid.
  • (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid: A structurally similar compound, has been shown to exert anti-inflammatory effects by modulating the NF-κB, MAPK, and mTOR pathways in LPS-stimulated macrophages.

The workflow for investigating the anti-inflammatory effects of these compounds is as follows:

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Macrophages RAW 264.7 Macrophages LPS_Stimulation LPS Stimulation Macrophages->LPS_Stimulation Compound_Treatment Treatment with Kaurane Diterpenoid LPS_Stimulation->Compound_Treatment NO_Measurement Nitric Oxide (NO) Measurement (Griess Assay) Compound_Treatment->NO_Measurement Cytokine_Analysis Cytokine Analysis (ELISA, qPCR) Compound_Treatment->Cytokine_Analysis Western_Blot Western Blot Analysis (NF-κB, MAPK, Nrf2) Compound_Treatment->Western_Blot Animal_Model Animal Model of Inflammation Compound_Administration Compound Administration Animal_Model->Compound_Administration Tissue_Analysis Tissue Analysis (Histology, MPO assay) Compound_Administration->Tissue_Analysis

General experimental workflow for assessing anti-inflammatory activity.
Cytotoxic Activity

Numerous ent-kaurane diterpenoids have been evaluated for their cytotoxic activity against various cancer cell lines. The presence of different functional groups on the kaurane skeleton can significantly influence their potency.

Table 2: Cytotoxic Activity of Kaurane Diterpenoids from Wedelia and Related Genera

CompoundCell LineIC₅₀ (µM)Reference
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acidHep-G2 (Hepatocellular carcinoma)27.3 ± 1.9[6]
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acidHep-G2 (Hepatocellular carcinoma)24.7 ± 2.8[6]
15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acidA549 (Lung carcinoma)30.7 ± 1.7[6]

The proposed mechanism for the cytotoxic effects of some kaurane diterpenoids involves the induction of apoptosis through the mitochondrial pathway. This is often characterized by the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases.

apoptosis_pathway Kaurane_Diterpenoid Kaurane Diterpenoid Bax Bax (Pro-apoptotic) Kaurane_Diterpenoid->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Kaurane_Diterpenoid->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed mitochondrial-mediated apoptosis pathway for kaurane diterpenoids.

Conclusion and Future Perspectives

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a natural product with a chemical structure that suggests potential for interesting biological activities, particularly in the areas of anti-inflammatory and anticancer research. While direct pharmacological data for this specific compound is currently scarce, the extensive research on its parent compound, kaurenoic acid, and other structurally related ent-kaurane diterpenoids from Wedelia trilobata provides a strong rationale for its further investigation.

Future research should focus on the following areas:

  • Biological Screening: A comprehensive evaluation of the anti-inflammatory, cytotoxic, and antimicrobial activities of pure ent-3β-cinnamoyloxykaur-16-en-19-oic acid is warranted.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.

  • Synthesis and Analogue Development: The development of synthetic routes to ent-3β-cinnamoyloxykaur-16-en-19-oic acid and the creation of a library of analogues could lead to the discovery of more potent and selective drug candidates.

This in-depth guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of ent-3β-cinnamoyloxykaur-16-en-19-oic acid and the broader class of ent-kaurane diterpenoids. The information compiled herein highlights the promising pharmacological profile of this structural class and encourages further exploration of these fascinating natural products.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class. It has been isolated from plant species of the Wedelia genus, notably Wedelia trilobata.[1] While direct and extensive experimental data on the biological activities of this specific compound are limited in publicly available literature, the broader family of ent-kaurane diterpenoids, including its parent compound ent-kaur-16-en-19-oic acid and other structurally similar derivatives, has been the subject of significant scientific investigation. These studies reveal a range of promising pharmacological properties, including anti-inflammatory, antimicrobial, and antiprotozoal activities.

This technical guide aims to provide a comprehensive overview of the potential biological activities of ent-3β-cinnamoyloxykaur-16-en-19-oic acid by leveraging the available data on its close structural analogs. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts centered on this compound.

Inferred Biological Activities and Mechanisms of Action

Based on studies of structurally related ent-kaurane diterpenoids, the following biological activities can be postulated for ent-3β-cinnamoyloxykaur-16-en-19-oic acid.

Anti-inflammatory Activity

A closely related compound, (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages.[2] The proposed mechanism involves the modulation of key inflammatory signaling pathways. It is plausible that ent-3β-cinnamoyloxykaur-16-en-19-oic acid exerts similar effects.

The parent compound, ent-kaur-16-en-19-oic acid, has also been shown to exhibit therapeutic effects in neutrophilic lung inflammation and sepsis, mediated through the activation of the Nrf2 pathway.[3]

Table 1: Summary of Anti-inflammatory Activity Data for Related ent-Kaurane Diterpenoids

CompoundModel SystemKey FindingsReference
(3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acidLPS-stimulated macrophagesSuppressed nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) production; Downregulated iNOS and COX-2 expression; Inhibited activation of NF-κB, MAPKs, and mTOR.[2]
ent-Kaur-16-en-19-oic acidMouse model of acute lung injury and sepsisSuppressed neutrophil infiltration and myeloperoxidase activity; Reduced pro-inflammatory cytokine gene expression; Activated the Nrf2 pathway.[3]

Proposed Anti-inflammatory Signaling Pathway

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK Compound ent-3β-Cinnamoyloxykaur-16-en-19-oic acid (inferred) Compound->MAPKs Compound->IKK Keap1 Keap1 Compound->Keap1 NFκB NF-κB (p65) MAPKs->NFκB IκBα IκBα IKK->IκBα IκBα->NFκB NFκB_nucleus NF-κB (p65) (in nucleus) NFκB->NFκB_nucleus Inflammatory_Mediators Inflammatory Mediators (NO, PGE₂, iNOS, COX-2) NFκB_nucleus->Inflammatory_Mediators Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 (in nucleus) Nrf2->Nrf2_nucleus ARE ARE Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes

Inferred Anti-inflammatory Mechanism
Antimicrobial Activity

Several ent-kaurane diterpenoids isolated from Wedelia trilobata have been evaluated for their antimicrobial properties. While the specific compound of interest was not detailed in the available study, related molecules exhibited weak inhibitory activities against Monilia albicans.[4]

Table 2: Antimicrobial Activity of ent-Kaurane Diterpenoids from Wedelia trilobata

CompoundOrganismActivity (MIC)Reference
Compound 2, 4, 7, 10, 12, 13 (unspecified structures)Monilia albicans~125 µg/mL[4]
Antileishmanial Activity (In Silico)

A computational study investigated the interaction of 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid, a stereoisomer of the title compound, with the dihydrofolate reductase-thymidylate synthase (DHFR-TS) of three Leishmania species.[5] The study predicted that the compound could bind to the active site of the enzyme, suggesting a potential mechanism for antileishmanial activity. The carboxylic group at C-19 was identified as a key interacting moiety.[5]

Proposed Interaction with Leishmania DHFR-TS

G cluster_interactions Key Interactions Compound 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid DHFR_TS Leishmania DHFR-TS Active Site Compound->DHFR_TS Binding Carboxylic_Group Carboxylic Group (C-19) Val156 Val156 Carboxylic_Group->Val156 H-bond (L. braziliensis, L. amazonensis) Thr83 Thr83 Carboxylic_Group->Thr83 H-bond (L. panamensis) Ser86 Ser86 Carboxylic_Group->Ser86 H-bond (L. panamensis)

In Silico Model of DHFR-TS Inhibition

Experimental Protocols

The following are generalized protocols for key experiments based on methodologies reported for structurally similar compounds. These can serve as a starting point for the experimental evaluation of ent-3β-cinnamoyloxykaur-16-en-19-oic acid.

Anti-inflammatory Assays
  • Cell Culture and Treatment:

    • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

    • Cells are seeded in appropriate plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of ent-3β-cinnamoyloxykaur-16-en-19-oic acid for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Production Assay:

    • NO production in the culture supernatant is measured using the Griess reagent.

    • Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The absorbance is measured at 540 nm, and the nitrite (B80452) concentration is determined from a sodium nitrite standard curve.

  • Prostaglandin E₂ (PGE₂) Measurement:

    • PGE₂ levels in the cell culture supernatant are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Cells are lysed, and protein concentrations are determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin overnight at 4°C.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antimicrobial Assay
  • Microorganism Strains:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Monilia albicans) are used.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • The MIC is determined using a broth microdilution method in 96-well microtiter plates.

    • A serial dilution of the test compound is prepared in the appropriate broth.

    • The wells are inoculated with a standardized suspension of the microorganism.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 h for bacteria, 28°C for 48 h for fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct experimental evidence for the biological activity of ent-3β-cinnamoyloxykaur-16-en-19-oic acid is not yet abundant, the data from structurally related ent-kaurane diterpenoids provide a strong rationale for its investigation as a potential therapeutic agent. The inferred anti-inflammatory, antimicrobial, and antiprotozoal properties, coupled with plausible mechanisms of action, highlight this compound as a promising candidate for further preclinical and clinical development. The experimental protocols outlined in this guide offer a framework for initiating such investigations. Future studies are warranted to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation and to validate the promising potential suggested by its chemical relatives.

References

Probing the Pharmacological Landscape of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid: An In-depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Core Pharmacological Activities: Insights from Analogs

Based on studies of related ent-kaurane diterpenoids, the primary mechanisms of action for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid are likely centered around two key areas: anti-inflammatory effects and induction of apoptosis in cancer cells. These activities are mediated through the modulation of critical cellular signaling pathways.

Anti-inflammatory Mechanism of Action

Structurally similar compounds, such as kaurenoic acid and its derivatives, have demonstrated potent anti-inflammatory properties. The proposed mechanism involves the modulation of key inflammatory pathways, including NF-κB, MAPK, and Nrf2.

A related compound, (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid (WT-26), has been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels[1]. This compound also reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β[1]. The underlying mechanism for these effects is the inhibition of the activation of nuclear factor-κB (NF-κB) p65 and its upstream signaling molecules, as well as the reduced phosphorylation of mitogen-activated protein kinases (MAPKs) and mTOR[1].

Furthermore, kaurenoic acid (ent-kaur-16-en-19-oic acid) has been found to exert therapeutic effects against neutrophilic lung inflammation and sepsis by activating the transcription factor Nrf2, a key regulator of the antioxidant response[2]. Intratracheal administration of kaurenoic acid in a mouse model of LPS-induced acute lung injury significantly suppressed neutrophil infiltration, reduced myeloperoxidase activity, and decreased the expression of pro-inflammatory cytokine genes[2]. This protective effect was not observed in Nrf2 knockout mice, indicating the critical role of this pathway[2].

Signaling Pathway for Anti-inflammatory Action

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs TLR4->MAPKs IKK IKK TLR4->IKK Kaurane ent-kaurane diterpenoid Kaurane->MAPKs Kaurane->IKK Nrf2 Nrf2 Kaurane->Nrf2 IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65) IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Inflammatory_Response iNOS, COX-2, TNF-α, IL-6, IL-1β NFκB_nucleus->Inflammatory_Response induces transcription ARE ARE Nrf2->ARE activates Anti_inflammatory_Response Antioxidant Genes ARE->Anti_inflammatory_Response induces transcription

Caption: Proposed anti-inflammatory signaling pathways modulated by ent-kaurane diterpenoids.

Apoptosis-Inducing Mechanism of Action in Cancer Cells

Several ent-kaurane diterpenoids, particularly ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid* (5F), have demonstrated significant antitumor activity by inducing apoptosis in various cancer cell lines, including laryngeal, nasopharyngeal, lung, and anaplastic thyroid carcinoma cells[3][4][5]. The pro-apoptotic mechanism is multifaceted, involving the intrinsic mitochondrial pathway and modulation of key regulatory proteins.

The induction of apoptosis by 5F is characterized by the following key events:

  • Inhibition of NF-κB: 5F suppresses both basal and inducible NF-κB activity. This is achieved by preventing the degradation of its inhibitory subunit, IκBα, and reducing the nuclear translocation of NF-κB[3].

  • Modulation of Bcl-2 Family Proteins: Inhibition of NF-κB leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax[3][4]. This shift in the Bax/Bcl-2 ratio is a critical step in initiating mitochondrial-mediated apoptosis[5][6].

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the translocation of Bax to the mitochondria, triggering MOMP and the release of cytochrome c into the cytosol[4].

  • Caspase Activation: Cytosolic cytochrome c initiates the formation of the apoptosome, leading to the activation of caspase-9, which in turn activates the executioner caspase-3[4].

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the execution of the apoptotic program[3].

  • Involvement of MAPK Pathways: The activation of MAPK pathways (ERK, JNK, and p38) has also been implicated in 5F-induced apoptosis, although their specific roles may be cell-type dependent, acting as either pro-apoptotic or survival signals[4].

In nasopharyngeal carcinoma cells, 5F was also found to induce G2/M phase cell cycle arrest[5][6].

Signaling Pathway for Apoptosis Induction

apoptosis_pathway cluster_nfkb NF-κB Pathway cluster_mito Mitochondrial Pathway Kaurane ent-kaurane diterpenoid (5F) NFκB NF-κB Kaurane->NFκB Bcl2 Bcl-2 Kaurane->Bcl2 Bax Bax Kaurane->Bax Bcl2_gene Bcl-2 gene NFκB->Bcl2_gene activates Bcl2_gene->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion translocates to CytC Cytochrome c Mitochondrion->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis executes Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Proposed mechanism of apoptosis induction by ent-kaurane diterpenoid 5F.

Quantitative Data from Analog Studies

The following tables summarize quantitative data from studies on ent-kaurane diterpenoids structurally related to ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Table 1: In Vitro Cytotoxicity of ent-Kaurane Diterpenoids

CompoundCell LineAssayIC50 / CC50 (µM)Duration (h)Reference
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acidT. cruzi epimastigotes-4.8-[7]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acidT. cruzi amastigotes-60.6-[7]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acidMammalian cellsMTT14.8-[7]
adenostemmoic acid BT. cruzi epimastigotes-10.6-[7]
adenostemmoic acid BT. cruzi amastigotes-6.1-[7]
adenostemmoic acid BMammalian cellsMTT321.8-[7]
(16R)-ent-11α-hydroxy-15-oxokauran-19-oic acidT. cruzi epimastigotes-15.9-[7]
(16R)-ent-11α-hydroxy-15-oxokauran-19-oic acidT. cruzi amastigotes-19.5-[7]
(16R)-ent-11α-hydroxy-15-oxokauran-19-oic acidMammalian cellsMTT23.3-[7]
15β-senecioyl-oxy-ent-kaur-16-en-19-oic acidS. mansoni adult worms-~12 (EC50)24[8]

Experimental Protocols from Analog Studies

The following are generalized experimental protocols based on the methodologies described for related ent-kaurane diterpenoids.

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology used to assess the cytotoxicity of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)[5].

  • Cell Seeding: Plate cancer cells (e.g., CNE-2Z nasopharyngeal carcinoma cells) in 96-well plates at a specified density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0-80 µg/ml of 5F) for different time points (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for a specified period (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Experimental Workflow for MTT Assay

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells end End adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with test compound adhere->treat incubate_compound Incubate for 24, 48, 72h treat->incubate_compound add_mtt Add MTT solution incubate_compound->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Measure absorbance at 570nm solubilize->read_absorbance analyze Calculate cell viability (%) read_absorbance->analyze analyze->end

Caption: A generalized workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the methodology used to detect apoptosis induced by ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)[3][6].

  • Cell Treatment: Treat cells with the test compound at the desired concentration for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This protocol is a standard procedure used to detect protein expression levels, as mentioned in studies on related compounds[1][3].

  • Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-p65, iNOS) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While direct studies on ent-3β-Cinnamoyloxykaur-16-en-19-oic acid are lacking, the available data on structurally similar ent-kaurane diterpenoids provide a strong rationale for investigating its potential as an anti-inflammatory and anti-cancer agent. The core mechanisms likely involve the modulation of the NF-κB and MAPK signaling pathways, leading to the suppression of inflammatory mediators and the induction of apoptosis in malignant cells via the intrinsic mitochondrial pathway. The activation of the Nrf2 pathway may also contribute to its cytoprotective and anti-inflammatory effects.

Future research should focus on validating these hypothesized mechanisms of action for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid specifically. This would involve a comprehensive evaluation of its effects on the NF-κB, MAPK, and Nrf2 pathways in relevant cell models, alongside detailed studies on its ability to induce apoptosis and cell cycle arrest. Such investigations are crucial for elucidating the therapeutic potential of this natural product and paving the way for its potential development as a novel therapeutic agent.

References

Unveiling the Therapeutic Potential of ent-3beta-Cinnamoyloxykaur-16-en-19-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid, a naturally occurring ent-kaurane diterpenoid isolated from the medicinal plant Wedelia trilobata (also known as Sphagneticola trilobata), is emerging as a compound of significant interest for its potential therapeutic applications. This technical guide synthesizes the available preclinical data on its bioactivity, focusing on its putative anti-inflammatory and cytotoxic effects. While direct experimental evidence for the specific therapeutic actions of this compound is still developing, the broader scientific context of related compounds from Wedelia trilobata provides a strong rationale for its investigation as a novel drug lead. This document outlines the current state of knowledge, details relevant experimental protocols, and visualizes key signaling pathways implicated in the activity of structurally similar molecules.

Introduction

The ent-kaurane diterpenoids are a class of natural products known for their diverse and potent biological activities. Wedelia trilobata, a plant with a history of use in traditional medicine for inflammatory ailments, is a rich source of these compounds. While much of the research has focused on more abundant diterpenoids from this plant, such as kaurenoic acid and grandiflorenic acid, recent phytochemical investigations have successfully isolated and characterized this compound. The structural similarity of this molecule to other bioactive ent-kauranes suggests its potential as a cytotoxic and anti-inflammatory agent. This guide aims to provide a comprehensive overview of the therapeutic promise of this compound, drawing from both direct, albeit limited, studies and the wealth of data on its chemical relatives.

Predicted Therapeutic Effects

Based on the established activities of structurally related ent-kaurane diterpenoids and in silico modeling, the primary therapeutic effects of this compound are predicted to be in the realms of oncology and inflammatory diseases.

Cytotoxic and Anticancer Potential

Extracts of Wedelia trilobata and its isolated diterpenoids have demonstrated significant cytotoxicity against a range of cancer cell lines. While specific IC50 values for this compound are not yet available in the public domain, the activities of its analogues are indicative.

Table 1: Cytotoxicity of Related Diterpenoids from Wedelia trilobata

Compound Cell Line IC50 (µM) Reference
Grandiflorenic Acid MCF-7 (Breast) Data not quantified [1]
Grandiflorenic Acid A549 (Lung) Data not quantified [1]
Grandiflorenic Acid HuH7.5 (Liver) Data not quantified [1]
Wedetrilide B MCF-7 (Breast) Weak activity
Wedetrilide B HeLa (Cervical) Weak activity

| Wedetrilide B | A549 (Lung) | Weak activity | |

Note: Specific IC50 values for the cytotoxic effects of this compound are a critical data gap that needs to be addressed in future research.

Anti-inflammatory Activity

The traditional use of Wedelia trilobata for inflammation is supported by modern scientific studies on its extracts and isolated compounds. The anti-inflammatory effects of related ent-kaurane diterpenoids are often attributed to the modulation of key signaling pathways such as NF-κB and MAPK.

Postulated Mechanisms of Action & Signaling Pathways

The precise molecular mechanisms of this compound are yet to be elucidated. However, based on the activities of its parent compound, kaurenoic acid, and other diterpenoids, several signaling pathways are likely to be involved.

An in silico study has suggested that a related compound, 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid, may act as an inhibitor of Dihydrofolate Reductase (DHFR), an important enzyme in nucleotide synthesis. This suggests a potential mechanism for antiproliferative and antimicrobial effects.

Furthermore, the anti-inflammatory actions of kaurenoic acid are known to be mediated through the activation of the Nrf2 pathway and inhibition of the NF-κB pathway. It is plausible that this compound shares these mechanisms.

G cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Potential Intervention Point LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (JNK, p38, ERK) TLR4->MAPK_pathway Activates IkappaB IκB IKK->IkappaB Phosphorylates p65_p50 p65/p50 IkappaB->p65_p50 Releases NFkappaB NF-κB NFkappaB_active Active NF-κB (p65/p50) p65_p50->NFkappaB_active Translocates to Nucleus inflammatory_genes Inflammatory Gene Transcription (iNOS, COX-2, Cytokines) MAPK_pathway->inflammatory_genes Contributes to NFkappaB_active->inflammatory_genes Induces Compound ent-3beta-Cinnamoyloxykaur- 16-en-19-oic acid Compound->IKK Inhibits (Predicted) Compound->MAPK_pathway Inhibits (Predicted)

Predicted Anti-inflammatory Signaling Pathway

Experimental Protocols

While specific protocols for this compound are not yet published, the following standard assays, used for related compounds, are recommended for its evaluation.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add test compound at various concentrations incubate_24h->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Experimental Workflow
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The strong evidence of cytotoxic and anti-inflammatory activity from its parent plant and related diterpenoids provides a solid foundation for its further investigation.

Key research priorities should include:

  • Quantitative Bioactivity Studies: Determination of the IC50 values of the pure compound in a panel of cancer cell lines and in anti-inflammatory assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy: Evaluation of the therapeutic potential in animal models of cancer and inflammatory diseases.

  • Synthesis and Analogue Development: Exploration of synthetic routes to produce the compound in larger quantities and to generate analogues with improved potency and pharmacokinetic properties.

References

An In-depth Technical Guide to ent-3beta-Cinnamoyloxykaur-16-en-19-oic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid is a naturally occurring diterpenoid belonging to the ent-kaurane class. Isolated from medicinal plants such as Wedelia trilobata, this compound and its derivatives are gaining attention in the scientific community for their potential therapeutic applications. The ent-kaurane scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of this compound and its related compounds, focusing on their chemical properties, biological activities, and underlying mechanisms of action. The information is presented to support further research and drug development endeavors in this promising area of natural product chemistry.

Physicochemical Properties

The core structure of these compounds is the tetracyclic diterpene skeleton of ent-kaurenoic acid. The physicochemical properties of ent-kaurane diterpenoids are generally favorable for drug development, with many exhibiting good water solubility and potential for intestinal and even brain bioavailability.[1][2]

Table 1: Physicochemical Properties of the Parent Compound, ent-Kaur-16-en-19-oic Acid

PropertyValueSource
Molecular FormulaC₂₀H₃₀O₂[3]
Molecular Weight302.5 g/mol [3]
XLogP35.4[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count2[3]
Rotatable Bond Count1[3]
Topological Polar Surface Area37.3 Ų[3]

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the biological activities of its parent compound and other closely related derivatives provide valuable insights into its potential. The primary activities associated with this class of compounds are anti-inflammatory, cytotoxic, and antimicrobial.

Table 2: Cytotoxicity of ent-Kaurane Diterpenoids

CompoundCell LineActivityIC₅₀ (µM)Source
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acidCNE-2Z (Nasopharyngeal carcinoma)Induces apoptosis and G2/M phase cell cycle arrestNot specified[4]
ent-15-Oxo-kaur-16-en-19-oic acidPC-3 (Prostate carcinoma)Pro-apoptotic~11.5 (3.7 µg/ml)[5]
OridoninSKOV3, OVCAR-3, A2780 (Ovarian cancer)Antiproliferative17.21, 13.9, 12.1[2]
ent-kaur-16-en-19-oic acidK562 (Human leukaemia)Moderate cytotoxicityNot specified[6]
Feradiol (a hydroxylated derivative)HT29 and HCT116 (Colon cancer)Growth inhibitory3.93 ± 0.52 and 6.02 ± 0.33 µg/mL (at 72h)[7]

Table 3: Antimicrobial and Anthelmintic Activity of ent-Kaurane Diterpenoids

CompoundOrganismActivityMIC/LC₅₀ (µM)Source
ent-kaur-16-en-19-oic acidSchistosoma mansoniAnthelminticLC₅₀: 26.1[8]
15β-senecioyl-oxy-ent-kaur-16-en-19-oic acidSchistosoma mansoniAnthelminticLC₅₀: 11.6[8]
ent-kaur-16-en-19-oic acidEnterococcus faeciumWeak antimicrobial6.25–12.50 µg/mL[7]

Signaling Pathways and Mechanisms of Action

Research into the mechanisms of action of ent-kaurane diterpenoids has revealed their ability to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Anti-inflammatory Pathway

One of the well-documented mechanisms for the anti-inflammatory effects of ent-kaurane diterpenoids is the inhibition of the NF-κB (Nuclear Factor kappa B) pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting NF-κB activation, these compounds can reduce the production of inflammatory mediators. Additionally, modulation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway has been observed.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation degradation IkB->degradation degrades nucleus Nucleus NFkB->nucleus translocates to inflammation Inflammatory Response nucleus->inflammation activates transcription of pro-inflammatory genes Kaurane ent-Kaurane Diterpenoid Kaurane->IKK inhibits degradation->NFkB releases

Caption: Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.

Cytotoxic and Apoptotic Pathways

The anticancer activity of ent-kaurane diterpenoids is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. This is achieved through the modulation of key proteins in the apoptotic cascade, such as the Bcl-2 family of proteins (Bcl-2 and Bax), caspases, and PARP (Poly (ADP-ribose) polymerase). Some derivatives have also been shown to activate the ERK1/2 signaling pathway, which can paradoxically lead to apoptosis in some cancer cell types.

G Kaurane ent-Kaurane Diterpenoid Bcl2 Bcl-2 (anti-apoptotic) Kaurane->Bcl2 inhibits Bax Bax (pro-apoptotic) Kaurane->Bax activates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytC Cytochrome c Mitochondria->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis leads to

Caption: Induction of apoptosis via the mitochondrial pathway by ent-kaurane diterpenoids.

Experimental Protocols

Isolation of this compound from Wedelia trilobata

The following is a generalized protocol based on methods for isolating ent-kaurane diterpenoids from plant sources.

  • Extraction:

    • Air-dried and powdered whole plants of Wedelia trilobata are extracted exhaustively with 95% ethanol (B145695) at room temperature.

    • The solvent is removed under reduced pressure to yield a crude ethanol extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

    • The ethyl acetate fraction, which is likely to contain the target compound, is concentrated.

  • Chromatographic Purification:

    • The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

G start Dried Wedelia trilobata Powder extraction Ethanol Extraction start->extraction partition Solvent Partitioning (Hexane, EtOAc, BuOH) extraction->partition column1 Silica Gel Column Chromatography partition->column1 EtOAc Fraction hplc Preparative HPLC column1->hplc end Pure Compound hplc->end

Caption: General workflow for the isolation of ent-kaurane diterpenoids.

Synthesis of this compound Derivatives

The cinnamoyl ester can be synthesized from the parent alcohol-containing ent-kaurane diterpenoid (ent-3beta-hydroxykaur-16-en-19-oic acid) and cinnamoyl chloride or cinnamic acid. A common method is Steglich esterification.

  • Preparation of Cinnamoyl Chloride:

    • Cinnamic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (B109758) (DCM) to produce cinnamoyl chloride. The reaction is typically performed at low temperatures.

  • Esterification:

    • The ent-3beta-hydroxykaur-16-en-19-oic acid (with the carboxylic acid group potentially protected) is dissolved in an anhydrous aprotic solvent (e.g., DCM or THF) with a base such as pyridine (B92270) or triethylamine.

    • Cinnamoyl chloride is added dropwise to the solution at 0°C.

    • The reaction mixture is stirred and allowed to warm to room temperature until completion (monitored by TLC).

  • Work-up and Purification:

    • The reaction is quenched with water or a mild acid.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield the desired cinnamoyl ester.

G cluster_reactants Reactants cluster_conditions Conditions KauraneOH ent-3β-hydroxykaur-16-en-19-oic acid Reaction Esterification KauraneOH->Reaction CinnChloride Cinnamoyl Chloride CinnChloride->Reaction Solvent Anhydrous DCM Solvent->Reaction Base Pyridine Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product ent-3β-Cinnamoyloxykaur- 16-en-19-oic acid Purification->Product

Caption: Logical workflow for the synthesis of the target compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. While the available data strongly suggests anti-inflammatory and cytotoxic activities, further research is needed to fully elucidate the pharmacological profile of the title compound. Future studies should focus on:

  • Isolation and full characterization of this compound to obtain sufficient quantities for comprehensive biological evaluation.

  • Quantitative assessment of its cytotoxicity against a panel of cancer cell lines and its anti-inflammatory and antimicrobial activities.

  • Elucidation of the specific signaling pathways modulated by this compound to understand its precise mechanism of action.

  • Structure-activity relationship (SAR) studies of a series of cinnamoylated derivatives to optimize potency and selectivity.

This in-depth guide serves as a foundational resource to stimulate and support these future research and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid from Wedelia trilobata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelia trilobata (L.) Hitchc., a plant belonging to the Asteraceae family, is a rich source of bioactive secondary metabolites, particularly ent-kaurane diterpenoids. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a noteworthy constituent that has been isolated from this plant. This document provides detailed application notes and a comprehensive protocol for the isolation and purification of this specific diterpenoid from the whole plant material of Wedelia trilobata. The methodologies outlined are based on established phytochemical extraction and chromatographic techniques.

Data Presentation

The following table summarizes the quantitative data from a representative isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid from Wedelia trilobata.[1] This data is crucial for assessing the efficiency of the extraction and purification process and for planning the scale-up of production.

ParameterValueUnit
Starting Plant Material (air-dried, powdered)10.0kg
Crude Ethanol (B145695) Extract Residue1180g
Final Yield of Pure Compound166mg
Overall Yield0.00166% (w/w from dry plant material)

Experimental Protocols

The isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid from Wedelia trilobata is a multi-step process that involves extraction, fractionation, and purification. The following protocols provide a detailed, step-by-step guide for these procedures.

Plant Material and Extraction
  • Plant Collection and Preparation :

    • Whole plants of Wedelia trilobata are collected and authenticated.

    • The plant material is air-dried in a shaded, well-ventilated area until a constant weight is achieved.

    • The dried plant material is then powdered using a mechanical grinder to increase the surface area for efficient extraction.

  • Solvent Extraction :

    • The powdered plant material (10.0 kg) is macerated with 95% ethanol at room temperature.[1] The volume of the solvent should be sufficient to fully immerse the plant powder.

    • The extraction is typically carried out over a period of several days with occasional agitation to ensure thorough extraction.

    • The ethanolic extract is filtered, and the process is repeated three times with fresh solvent.

    • The collected filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude residue (1180 g).[1]

Fractionation of the Crude Extract

The crude ethanol extract is subjected to silica (B1680970) gel column chromatography for initial fractionation.

  • Column Preparation :

    • A large glass column is packed with silica gel (200-300 mesh) using a slurry method with petroleum ether.

  • Loading and Elution :

    • The crude residue is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

    • The column is eluted with a stepwise gradient of petroleum ether and acetone (B3395972), followed by methanol (B129727).[1]

    • Fractions are collected based on the change in solvent polarity. The fraction eluted with 20% acetone in petroleum ether (designated as Fraction 3) contains the target compound.[1]

Purification of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

Fraction 3 is further purified using a series of chromatographic techniques.

  • Sub-fractionation of Fraction 3 :

    • Fraction 3 (28 g) is subjected to further silica gel column chromatography with a gradient elution of petroleum ether-acetone (from 40:1 to 15:1) to yield several sub-fractions.[1] Sub-fraction 3a (6.5 g) is identified as containing the target compound.[1]

  • MCI Gel Chromatography :

    • Sub-fraction 3a is passed through a column packed with MCI gel, eluting with 100% methanol.[1] This step helps in removing more polar impurities.

  • Medium Pressure Liquid Chromatography (MPLC) :

    • The methanol eluate from the MCI gel column is further purified by MPLC.

    • A reversed-phase column is used with a gradient of methanol-water (from 75% to 82% methanol) at a flow rate of 10 mL/min.[1]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • The fractions containing the pure ent-3β-Cinnamoyloxykaur-16-en-19-oic acid are combined.

  • Final Compound :

    • The combined pure fractions are concentrated to yield 166 mg of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid as a white solid.[1]

Visualizations

The following diagrams illustrate the workflow for the isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

experimental_workflow plant_material Wedelia trilobata (Whole Plant, 10.0 kg) extraction Extraction with 95% Ethanol plant_material->extraction crude_extract Crude Extract (1180 g) extraction->crude_extract fractionation Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) crude_extract->fractionation fraction_3 Fraction 3 (20% Acetone Eluate, 28 g) fractionation->fraction_3 sub_fractionation Silica Gel Column Chromatography (Petroleum Ether-Acetone, 40:1 to 15:1) fraction_3->sub_fractionation fraction_3a Fraction 3a (6.5 g) sub_fractionation->fraction_3a mci_gel MCI Gel Chromatography (100% Methanol) fraction_3a->mci_gel mplc MPLC (Methanol-Water, 75% to 82%) mci_gel->mplc pure_compound ent-3β-Cinnamoyloxykaur-16-en-19-oic acid (166 mg) mplc->pure_compound

Caption: Overall workflow for the isolation of the target compound.

purification_details fraction_3a Fraction 3a (6.5 g) mci_gel MCI Gel Chromatography fraction_3a->mci_gel Eluent: 100% Methanol mci_eluate Methanol Eluate mci_gel->mci_eluate mplc MPLC mci_eluate->mplc Mobile Phase: Methanol-Water Gradient (75% to 82%) Flow Rate: 10 mL/min pure_fractions Combined Pure Fractions mplc->pure_fractions TLC Monitoring final_compound Pure Compound (166 mg) pure_fractions->final_compound Concentration

Caption: Detailed purification steps for Fraction 3a.

References

Application Note: Quantitative Analysis of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantitative analysis of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, a naturally occurring kaurene-type diterpenoid, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is suitable for the analysis of the compound in complex matrices such as plant extracts and is applicable to researchers in natural product chemistry, pharmacology, and drug development. The protocol provides details on sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a kaurene-type diterpenoid isolated from plants such as Wedelia trilobata[1][2]. Kaurene diterpenoids are a large family of natural products with a wide range of biological activities, making them interesting candidates for drug discovery and development[3][4][5]. Accurate and sensitive quantification of these compounds is crucial for pharmacokinetic studies, quality control of herbal medicines, and pharmacological research. This application note presents a robust LC-MS/MS method for the selective and sensitive quantification of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid. The method utilizes electrospray ionization (ESI) in negative mode, which is commonly employed for the analysis of acidic compounds like kaurenoic acids[6][7][8].

Experimental

Sample Preparation

A solid-phase extraction (SPE) protocol is recommended for the clean-up of complex samples like plant extracts.

Materials:

  • Plant material (e.g., dried leaves of Wedelia trilobata)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Extraction: Weigh 1 g of powdered plant material and add 10 mL of methanol. Vortex for 1 minute and sonicate for 30 minutes. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant. Repeat the extraction twice and combine the supernatants.

  • Evaporation: Evaporate the combined methanol extract to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 2 mL of 50% methanol in water.

  • SPE Clean-up:

    • Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 5 mL of 40% methanol in water to remove polar impurities.

    • Elute the analyte with 5 mL of 90% methanol in water.

  • Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

G cluster_extraction Extraction cluster_cleanup Sample Clean-up s1 Weigh 1 g of Plant Material s2 Add 10 mL Methanol s1->s2 s3 Vortex and Sonicate s2->s3 s4 Centrifuge and Collect Supernatant s3->s4 s5 Repeat Extraction and Combine s4->s5 c1 Evaporate to Dryness s5->c1 Combined Supernatants c2 Reconstitute in 50% Methanol c1->c2 c3 SPE (C18) c2->c3 c4 Evaporate Eluate c3->c4 c5 Reconstitute for Analysis c4->c5 analysis LC-MS/MS Analysis c5->analysis Final Sample

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Table 1: HPLC Parameters

ParameterValue
ColumnC18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient50-95% B in 10 min, 95% B for 2 min, 50% B for 3 min
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM):

The molecular formula of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is C₂₉H₃₆O₄, with a molecular weight of 448.6 g/mol [2]. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 447.3 is selected as the precursor ion. The fragmentation of the cinnamoyloxy group is expected to be a dominant pathway.

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
ent-3β-Cinnamoyloxykaur-16-en-19-oic acid (Quantifier)447.3301.21004025
ent-3β-Cinnamoyloxykaur-16-en-19-oic acid (Qualifier)447.3103.11004035
Internal Standard (e.g., ent-Kaurenoic acid)301.2301.2100505

Note: The choice of internal standard is critical for accurate quantification. ent-Kaurenoic acid is suggested here due to its structural similarity and its known resistance to fragmentation in negative ESI-MS/MS, allowing for a stable MRM transition where the precursor and product ions are the same.[6][7]

G

Results and Discussion

Linearity, Limits of Detection and Quantification

A calibration curve was prepared by spiking the internal standard and varying concentrations of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid into a blank matrix. The method demonstrated excellent linearity over the concentration range of 1-1000 ng/mL.

Table 4: Calibration Curve and Sensitivity

ParameterValue
Linearity Range (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (ng/mL)0.5
Limit of Quantification (LOQ) (ng/mL)1.0
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

Table 5: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low5< 10%90-110%< 15%85-115%
Medium50< 10%90-110%< 15%85-115%
High500< 10%90-110%< 15%85-115%

Conclusion

This application note provides a detailed protocol for the quantitative analysis of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid by LC-MS/MS. The method is sensitive, specific, and reproducible, making it a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development. The provided sample preparation protocol ensures clean extracts, and the optimized LC-MS/MS parameters allow for accurate quantification of the analyte in complex matrices.

References

Application Notes and Protocols: ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a naturally occurring diterpenoid of the kaurane (B74193) class. It has been isolated from plant species of the Asteraceae family, notably Wedelia trilobata and Wedelia prostrata[1]. As a member of the kaurene diterpenoid family, this compound is of interest to researchers for its potential biological activities. An in-silico study has suggested its potential as an inhibitor of dihydrofolate reductase-thymidylate synthase (DHFR-TS) in Leishmania, a target for anti-parasitic drug development. These application notes provide essential information on the analytical standards, physical and chemical properties, and recommended protocols for the analysis of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Analytical Standard Information

Analytical standards of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid are available from various chemical suppliers. These standards are intended for research purposes only and are crucial for the accurate identification and quantification of the compound in experimental samples.

Table 1: Quantitative Data for Analytical Standard

ParameterValueSource
CAS Number 79406-10-3BioCrick
Molecular Formula C₂₉H₃₆O₄BioCrick
Molecular Weight 448.60 g/mol BioCrick
Purity >98% (by HPLC)BioCrick, Shanghai Yubo Biotechnology
Appearance White to off-white powderBioCrick
Melting Point 53-55°CShanghai Yubo Biotechnology
Specific Rotation [α]D: -129° (c=0.02 in CHCl₃)Shanghai Yubo Biotechnology
Storage Store at 2-8°C in a sealed container, protected from light and moisture.BioCrick, Shanghai Yubo Biotechnology

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

This protocol is a general method adapted from the analysis of related kaurenoic acids and is suitable for the purity assessment and quantification of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (for the cinnamoyl chromophore).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the analytical standard in methanol (B129727) or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration and filter through a 0.45 µm syringe filter before injection.

  • Quantification: The concentration of the compound in the sample can be determined by comparing its peak area to the calibration curve generated from the analytical standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

This protocol provides a general guideline for the LC-MS analysis of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for method development.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would be:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: Re-equilibration at 50% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry Parameters:

    • Expected Ion: [M+H]⁺ at m/z 449.2638 and [M-H]⁻ at m/z 447.2481.

    • Fragmentation: For structural confirmation, MS/MS fragmentation can be performed. Expected fragments would correspond to the loss of the cinnamoyloxy group or cleavages within the diterpenoid core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed NMR data for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid has been reported by Ragasa and Padolina (1993). The following are expected characteristic signals for the core structure and the substituent.

  • Solvent: CDCl₃.

  • ¹H NMR:

    • Signals for the cinnamoyl group: Aromatic protons between δ 7.2-7.6 ppm and vinyl protons of the double bond between δ 6.4-7.8 ppm.

    • Signals for the kaurene skeleton: Two singlets for the exocyclic double bond protons around δ 4.7-4.8 ppm. Methyl group singlets and multiplets for the aliphatic protons of the diterpenoid core. The proton at C-3 to which the cinnamoyloxy group is attached would appear as a downfield multiplet.

  • ¹³C NMR:

    • Signals for the cinnamoyl group: Carbonyl carbon around δ 166 ppm, aromatic and vinyl carbons between δ 118-145 ppm.

    • Signals for the kaurene skeleton: Carboxylic acid carbon (C-19) around δ 180 ppm. Quaternary carbon (C-16) and methylene (B1212753) carbon (C-17) of the exocyclic double bond around δ 156 and 103 ppm, respectively. Numerous signals in the aliphatic region for the remainder of the diterpenoid structure.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and analysis of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid from a plant source.

Experimental_Workflow cluster_Extraction Extraction & Isolation cluster_Analysis Analysis & Characterization Plant_Material Dried Plant Material (e.g., Wedelia trilobata) Extraction Solvent Extraction (e.g., Ethanol, Dichloromethane) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica Gel) Crude_Extract->Fractionation Pure_Compound Pure Compound Fractionation->Pure_Compound HPLC HPLC Analysis (Purity, Quantification) Pure_Compound->HPLC LCMS LC-MS Analysis (Identification, Mass) Pure_Compound->LCMS NMR NMR Spectroscopy (Structure Elucidation) Pure_Compound->NMR

Caption: General workflow for the isolation and analysis of the compound.

Investigated Biological Target

Currently, there is no confirmed signaling pathway for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid in the literature. However, an in silico study has explored its interaction with a specific enzyme.

Biological_Target Compound ent-3β-Cinnamoyloxykaur-16-en-19-oic acid Interaction In Silico Binding (Potential Inhibition) Compound->Interaction Targets Enzyme Leishmania DHFR-TS (Dihydrofolate Reductase-Thymidylate Synthase) Enzyme->Interaction Effect Potential Anti-parasitic Activity Interaction->Effect Leads to

Caption: In-silico modeled interaction with Leishmania DHFR-TS.

References

Application Notes and Protocols for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a natural diterpenoid isolated from plants of the Wedelia genus, such as Wedelia trilobata. It belongs to the kaurane (B74193) diterpene family, a class of compounds known for a wide range of biological activities. While specific in vitro bioactivity data for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is limited in publicly available literature, its structural similarity to other well-studied kaurane diterpenes, such as ent-kaur-16-en-19-oic acid (kaurenoic acid), suggests potential cytotoxic, anti-inflammatory, and antimicrobial properties.

This document provides a summary of the known bioactivities of closely related kaurane diterpenes and detailed protocols for relevant in vitro assays that can be employed to investigate the biological activities of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Data Presentation: Bioactivity of Related Kaurane Diterpenes

Quantitative bioactivity data for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is not extensively reported. However, the following table summarizes the activities of the parent compound, ent-kaur-16-en-19-oic acid, and other derivatives to provide a comparative baseline for designing and interpreting experiments.

CompoundAssayCell Line/OrganismEndpointResult
ent-kaur-16-en-19-oic acidCytotoxicityHeLa, B-16, 3T3IC₅₀68.18 µg/mL, 59.41 µg/mL, 60.30 µg/mL respectively
ent-kaur-16-en-19-oic acidAnti-inflammatoryLPS-stimulated RAW 264.7 macrophagesNO Production InhibitionDose-dependent
ent-kaur-16-en-19-oic acidAnti-inflammatoryLPS-stimulated RAW 264.7 macrophagesPGE₂ Release InhibitionDose-dependent
15β-senecioyl-oxy- ent-kaur-16-en-19-oic acidAnthelminticSchistosoma mansoniLC₅₀11.6 µM
ent-15-oxo-kaur-16-en-19-oic acidCytotoxicityPC-3 (prostate carcinoma)IC₅₀3.7 µg/mL

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid on a selected cancer cell line.

Materials:

  • ent-3β-Cinnamoyloxykaur-16-en-19-oic acid

  • Human cancer cell line (e.g., HeLa, PC-3, or KB)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Cell Culture harvest Harvest & Count Cells cell_culture->harvest seed Seed Cells in 96-well Plate harvest->seed prepare_compound Prepare Compound Dilutions treat_cells Add Compound to Cells prepare_compound->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol describes the evaluation of the anti-inflammatory potential of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • ent-3β-Cinnamoyloxykaur-16-en-19-oic acid

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known NO inhibitor and LPS).

  • Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples. Determine the percentage of NO production inhibition relative to the vehicle control.

NO_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_griess_reaction Griess Reaction cluster_data_analysis Data Analysis seed_cells Seed RAW 264.7 Cells adhere Allow Adherence (Overnight) seed_cells->adhere pretreat Pre-treat with Compound (1h) adhere->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B add_griess_a->add_griess_b read_abs Read Absorbance (540 nm) add_griess_b->read_abs calc_nitrite Calculate Nitrite Concentration read_abs->calc_nitrite calc_inhibition Calculate % Inhibition calc_nitrite->calc_inhibition Nrf2_Pathway cluster_stimulus Inflammatory Stimulus cluster_compound Compound Action cluster_cellular Cellular Response LPS LPS IKK IKK LPS->IKK activates Compound ent-3β-Cinnamoyloxykaur- 16-en-19-oic acid Compound->IKK inhibits? Keap1_Nrf2 Keap1/Nrf2 Complex Compound->Keap1_Nrf2 disrupts NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Proinflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Proinflammatory activates transcription Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds Antioxidant Antioxidant & Anti-inflammatory Genes (HO-1, NQO1) ARE->Antioxidant activates transcription Antioxidant->NFkB inhibits

Application Notes and Protocols for Studying ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid is a naturally occurring kaurane (B74193) diterpenoid isolated from Wedelia trilobata[1]. The broader class of kaurane diterpenoids has demonstrated a wide array of pharmacological activities, including notable anti-inflammatory and anticancer effects, which have been validated in various preclinical animal models[2][3][4][5][6][7][8][9]. While specific in vivo studies on this compound are not extensively documented in publicly available literature, its structural similarity to other well-studied kaurane diterpenoids, such as ent-kaur-16-en-19-oic acid (kaurenoic acid), provides a strong basis for proposing relevant animal models to investigate its therapeutic potential.

These application notes provide detailed protocols for evaluating the anti-inflammatory and anticancer properties of this compound in established murine models. The methodologies are adapted from published studies on structurally related compounds and are intended to serve as a comprehensive guide for researchers.

Predicted Biological Activities and Proposed Animal Models

Based on the known biological activities of the kaurane diterpenoid class of compounds, the following preclinical animal models are proposed for the investigation of this compound.

Table 1: Proposed Animal Models for Biological Activity Assessment
Biological ActivityProposed Animal ModelKey Parameters to Measure
Anti-inflammatory Carrageenan-Induced Paw Edema in Rats/MicePaw volume/thickness, pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β), myeloperoxidase (MPO) activity, histological analysis of inflamed tissue.
Acetic Acid-Induced Vascular Permeability in MiceLeakage of Evans blue dye into the peritoneal cavity.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in MiceSerum levels of pro-inflammatory cytokines, organ damage markers, survival rate.
Anticancer Human Tumor Xenograft Models in Immunocompromised Mice (e.g., Nude or NOD/SCID)Tumor volume and weight, survival rate, biomarker analysis of tumor tissue (e.g., apoptosis, proliferation markers), metastasis assessment.
Analgesic Acetic Acid-Induced Writhing Test in MiceNumber of writhes and stretches.
Hot Plate Test in MiceLatency to paw licking or jumping.

Experimental Protocols

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This model is a widely used and reliable method for screening acute anti-inflammatory activity.

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize animals for at least one week under standard laboratory conditions.

  • Fast animals overnight before the experiment with free access to water.

  • Group the animals (n=6-8 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and treatment groups (this compound at various doses, e.g., 10, 25, 50 mg/kg).

  • Administer the vehicle, indomethacin, or this compound orally (p.o.) or intraperitoneally (i.p.).

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage of inhibition of inflammation is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticancer Activity: Human Tumor Xenograft Model

Patient-derived xenograft (PDX) models or xenografts using established cancer cell lines are the gold standard for preclinical evaluation of anticancer agents[10][11][12][13].

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks old

  • Matrigel

  • Vehicle for the compound

  • Standard chemotherapeutic agent (positive control, e.g., paclitaxel)

Procedure:

  • Maintain the chosen cancer cell line in appropriate culture conditions.

  • Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group): Vehicle control, positive control, and this compound treatment groups.

  • Administer the treatments as per the desired schedule (e.g., daily, every other day) via an appropriate route (p.o. or i.p.).

  • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: V = (length x width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weighing and further analysis (histology, immunohistochemistry for proliferation and apoptosis markers, etc.).

Data Analysis: Compare the mean tumor volume and weight between the treatment and control groups. Analyze survival data if the study includes a survival endpoint.

Visualizations

Signaling Pathway Diagram

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription of Compound ent-3beta-Cinnamoyloxykaur- 16-en-19-oic acid Compound->IKK Inhibits Compound->NFkB Inhibits

Caption: Proposed anti-inflammatory mechanism of action.

Experimental Workflow Diagram

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. Human Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Treatment with Compound or Vehicle Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Euthanasia 8. Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis 9. Data Analysis (Tumor Weight, Histology) Euthanasia->Analysis

References

Synthesis of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid and its derivatives. This class of compounds, belonging to the ent-kaurane diterpenoid family, is of significant interest due to the diverse biological activities exhibited by related natural products. These notes offer a comprehensive guide, from the preparation of starting materials to detailed synthetic procedures and potential biological applications based on existing literature.

Introduction

Ent-kaurane diterpenoids are a large and structurally diverse family of natural products, many of which exhibit promising pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The modification of their core structure offers a valuable strategy for the development of new therapeutic agents with improved potency and selectivity. The introduction of a cinnamoyl moiety at the 3β-position of the ent-kaurenoic acid scaffold is a promising derivatization, as cinnamic acid and its derivatives are also known for their broad range of biological activities.

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid (CAS No. 79406-10-3) is a naturally occurring diterpenoid that has been isolated from Wedelia trilobata. This document outlines a proposed synthetic route to this and related compounds, providing detailed experimental protocols for researchers in drug discovery and medicinal chemistry.

General Synthetic Approach

The synthesis of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid derivatives commences with the isolation or synthesis of the precursor, ent-3β-hydroxykaur-16-en-19-oic acid. This is followed by the esterification of the 3β-hydroxyl group with cinnamoyl chloride or a related activated cinnamic acid derivative.

Experimental Workflow

G cluster_0 Starting Material Preparation cluster_1 Esterification cluster_2 Purification and Characterization cluster_3 Biological Evaluation start Isolation of ent-3β-hydroxykaur-16-en-19-oic acid from natural sources (e.g., Wedelia trilobata) or Semi-synthesis from ent-kaur-16-en-19-oic acid esterification Esterification of the 3β-hydroxyl group with Cinnamoyl Chloride in the presence of a base start->esterification Precursor purification Purification of the crude product (e.g., Column Chromatography) esterification->purification Crude Product characterization Structural Characterization (NMR, MS, IR) purification->characterization Purified Product bioassay Antimicrobial and Cytotoxicity Assays characterization->bioassay Characterized Compound G cluster_0 Potential Mechanism of Action cluster_1 Biological Outcome compound ent-3β-Cinnamoyloxykaur-16-en-19-oic acid (and related derivatives) pathway1 Nrf2 Activation compound->pathway1 pathway2 Inhibition of Inflammatory Mediators (e.g., COX, LOX) compound->pathway2 pathway3 Induction of Apoptosis in Cancer Cells compound->pathway3 pathway4 Disruption of Microbial Cell Membranes compound->pathway4 outcome1 Antioxidant Response pathway1->outcome1 outcome2 Anti-inflammatory Effects pathway2->outcome2 outcome3 Cytotoxic Activity pathway3->outcome3 outcome4 Antimicrobial Activity pathway4->outcome4

Application Notes and Protocols for ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid is a kaurane-type diterpenoid. This class of natural products, derived from various plant species, has garnered significant interest in the scientific community due to a wide spectrum of biological activities. While specific data on this compound is limited, research on the parent compound, ent-kaur-16-en-19-oic acid (kaurenoic acid), and its other derivatives, provides a strong basis for exploring its therapeutic potential. Kaurenoic acid and its analogues have demonstrated antimicrobial, anti-inflammatory, cytotoxic, and anti-parasitic properties, among others.[1][2][3] This document provides detailed protocols and application notes to guide researchers in the handling, characterization, and investigation of the biological activities of this compound.

Compound Information

PropertyDataSource
Chemical Name This compoundN/A
Molecular Formula C29H36O4 (predicted)N/A
Molecular Weight 464.6 g/mol (predicted)N/A
Source Can be isolated from the herbs of Wedelia trilobata.[4]
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[5]

Biological Activity of Related Kaurane (B74193) Diterpenoids

The following table summarizes the reported biological activities of closely related kaurane diterpenoids, suggesting potential areas of investigation for this compound.

CompoundBiological ActivityQuantitative DataCell Line / OrganismReference
ent-kaur-16-en-19-oic acidCytotoxicModerate activityHuman leukaemia K562[1][6]
ent-kaur-16-en-19-oic acidTrypanocidalIC50: 1.66 mMTrypanosoma cruzi[1]
ent-kaur-16-en-19-oic acidNa+,K+-ATPase inhibitorIC50: 2.2 x 10^-5 MRat brain[1]
ent-kaur-16-en-19-oic acidNrf2 activatorEffective at 1 nMHEK 293 cells[2]
16beta,17-dihydroxy-ent-kauran-19-oic acidAnti-HIVEC50: 0.8 µg/mLH9 lymphocyte cells[7]
ent-15-oxo-kaur-16-en-19-oic acidCytotoxic (prostate cancer)IC50: 3.7 µg/mLPC-3 cells[8]
15β-senecioyl-oxy-ent-kaur-16-en-19-oic acidSchistosomicidal (in vitro)LC50: 11.6 µMSchistosoma mansoni[3]
15β-senecioyl-oxy-ent-kaur-16-en-19-oic acidSchistosomicidal (in vivo)61.9% worm burden reduction at 400 mg/kgMouse model[3]

Experimental Protocols

Stock Solution Preparation

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Protocol:

  • Aseptically weigh out a precise amount of the compound powder (e.g., 1 mg or 5 mg).

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., K562, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the compound in complete medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate the plate for at least 2 hours at room temperature in the dark to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Nrf2 Activation Assay (Western Blot)

Objective: To investigate if the compound can induce the nuclear translocation of Nrf2.

Materials:

  • HEK 293 or other suitable cell line

  • This compound stock solution

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibodies (anti-Nrf2, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with various concentrations of the compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 2-6 hours).

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Determine the protein concentration of the nuclear and cytoplasmic extracts using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Nrf2 and a nuclear marker (Lamin B1) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the level of nuclear Nrf2.

Visualizations

experimental_workflow cluster_preparation Compound Preparation cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation compound This compound stock Stock Solution (DMSO) compound->stock cytotoxicity Cytotoxicity Assays (e.g., MTT) stock->cytotoxicity antimicrobial Antimicrobial Assays stock->antimicrobial anti_inflammatory Anti-inflammatory Assays stock->anti_inflammatory pathway Signaling Pathway Analysis (e.g., Western Blot for Nrf2) cytotoxicity->pathway enzyme Enzyme Inhibition Assays (e.g., Na+/K+-ATPase) antimicrobial->enzyme anti_inflammatory->pathway animal Animal Model Studies (e.g., Schistosomiasis model) pathway->animal enzyme->animal toxicity Toxicity Studies animal->toxicity

Caption: General experimental workflow for investigating the biological activities of a novel compound.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1_nrf2 Keap1-Nrf2 Complex nrf2 Nrf2 keap1_nrf2->nrf2 Dissociation ubiquitination Ubiquitination & Degradation keap1_nrf2->ubiquitination Normal Conditions nrf2_n Nrf2 nrf2->nrf2_n Translocation keap1 Keap1 are ARE (Antioxidant Response Element) nrf2_n->are maf Maf maf->are genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCLC) are->genes compound ent-3beta-Cinnamoyloxy- kaur-16-en-19-oic acid (Hypothesized) compound->keap1 Inhibits

Caption: Hypothesized activation of the Nrf2 signaling pathway by the compound.

References

Troubleshooting & Optimization

Technical Support Center: ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary plant source for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid?

A1: The primary plant source for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is Wedelia trilobata (also known as Sphagneticola trilobata)[1]. This plant is a rich source of various ent-kaurane diterpenoids.

Q2: Which solvents are most effective for the initial extraction of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid from Wedelia trilobata?

A2: Based on studies on Wedelia trilobata and related diterpenoids, polar and semi-polar solvents are effective for extraction. Methanol (B129727) and ethanol (B145695) have been shown to be efficient in extracting a wide range of secondary metabolites, including terpenoids, from Wedelia trilobata[2][3]. A study on the extraction of various phytochemicals from Wedelia trilobata leaves showed that ethanolic extracts contained a significant amount of terpenoids[4]. For similar cinnamoylated kaurenoic acid derivatives, a crude ethanolic extract is often the starting point for fractionation[5].

Q3: What are the key factors influencing the extraction yield of terpenoids?

A3: Several factors can significantly impact the extraction yield of terpenoids from plant materials. These include the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio. Additionally, the pre-processing of the plant material, such as drying and grinding, plays a crucial role. Modern extraction techniques like Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also enhance the yield by improving solvent penetration and reducing extraction time[6][7][8][9][10].

Q4: What is a general overview of the purification process for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid?

A4: After the initial solvent extraction, the crude extract is typically concentrated and then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For example, a methanol extract can be partitioned between hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol[11]. The fraction containing the target compound is then further purified using chromatographic techniques, most commonly silica (B1680970) gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate)[5][11].

Experimental Protocols

Protocol 1: Conventional Solvent Extraction and Purification

This protocol is a representative method synthesized from procedures for isolating similar diterpenoids from Wedelia and related species.

1. Plant Material Preparation:

  • Collect fresh aerial parts of Wedelia trilobata.

  • Air-dry the plant material in the shade for 7-10 days or in a ventilated oven at 40-50°C until a constant weight is achieved[5].

  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanol extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude ethanol extract in a mixture of methanol and water (9:1 v/v).

  • Sequentially partition the suspension with n-hexane, chloroform, and ethyl acetate.

  • Monitor the presence of the target compound in each fraction using Thin Layer Chromatography (TLC). The target compound is expected to be in the less polar fractions like chloroform or ethyl acetate.

4. Column Chromatography Purification:

  • Pack a silica gel (60-120 mesh) column with n-hexane.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Collect fractions of 20-30 mL and monitor them by TLC.

  • Combine the fractions containing the pure compound and evaporate the solvent to yield crystalline ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) for Improved Yield

This protocol is based on optimized conditions for terpenoid extraction from various plant materials.

1. Plant Material Preparation:

  • Prepare the dried and powdered plant material as described in Protocol 1.

2. Ultrasonic-Assisted Extraction:

  • Place 10g of the powdered plant material in a flask with 200 mL of 70% ethanol (1:20 solid-to-liquid ratio)[4].

  • Place the flask in an ultrasonic bath.

  • Perform the extraction at a temperature of 55°C for 30-45 minutes with an ultrasonic power of 160-200 W[4][6].

  • Filter the extract and repeat the extraction process on the residue for optimal recovery.

  • Combine the filtrates and concentrate using a rotary evaporator.

3. Purification:

  • Proceed with liquid-liquid partitioning and column chromatography as described in Protocol 1.

Data Presentation: Optimizing Terpenoid Extraction

The following tables summarize quantitative data from studies on the optimization of terpenoid extraction. While not specific to ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, they provide valuable insights into the effects of different extraction parameters on terpenoid yield.

Table 1: Effect of Extraction Method on Yield of Terpenoids

Extraction MethodSolventTemperature (°C)TimeYield (mg/g)Reference
MacerationEthanolRoom Temp.24 h1.8% (quercetin)[12]
DigestionEthanol40-6024 h2.2% (quercetin)[12]
Soxhlet ExtractionEthanolBoiling Point8 h~90% (EPA)
Ultrasonic-Assisted70% Ethanol5530 min20.82 (triterpenoids)[6]
Microwave-Assisted70% Ethanol802 min79.76 (polyphenols)

Table 2: Influence of Extraction Parameters on Total Triterpenoid Content (TTC) using UAE

ParameterRangeOptimal ValueEffect on YieldReference
Ethanol Concentration20-80%71%Significant[4]
Temperature40-90°C80°CSignificant[7]
Time30-180 min45 minSignificant[4]
Solid-to-Liquid Ratio1:10-1:60 g/mL1:20 g/mLSignificant[6]
Ultrasonic Power70-245 W210 WSignificant[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Inadequate grinding of plant material. 4. Plant material quality (harvesting time, storage).1. Test a range of solvents from non-polar to polar (e.g., hexane, ethyl acetate, ethanol, methanol). 2. Increase extraction time and/or temperature. Consider using UAE or MAE to improve efficiency. 3. Ensure the plant material is ground to a fine, uniform powder. 4. Use freshly harvested and properly dried plant material[10].
Co-extraction of Impurities 1. Solvent is too polar, extracting highly polar compounds (e.g., chlorophyll (B73375), sugars). 2. High extraction temperature causing degradation or extraction of unwanted compounds.1. Start with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll before extracting with a more polar solvent. 2. Perform extraction at room temperature or slightly elevated temperatures.
Poor Separation in Column Chromatography 1. Inappropriate solvent system for elution. 2. Column overloading with crude extract. 3. Improper column packing (channeling). 4. Compound decomposition on silica gel.1. Optimize the solvent system using TLC to achieve good separation (Rf values between 0.2 and 0.5). 2. Use an appropriate ratio of crude extract to silica gel (typically 1:30 to 1:100). 3. Ensure the column is packed uniformly without air bubbles. 4. Test compound stability on a TLC plate. If it degrades, consider using a different stationary phase like alumina (B75360) or deactivated silica gel.
Compound Crystallizes in the Column 1. Low solubility of the compound in the mobile phase.1. Add a small amount of a more polar solvent to the mobile phase to increase solubility.
Irreproducible Results 1. Variation in plant material. 2. Inconsistent extraction conditions. 3. Degradation of the target compound.1. Standardize the collection and preparation of plant material. 2. Precisely control all extraction parameters (time, temperature, solvent ratio). 3. Ensure the compound is stable under the extraction and purification conditions. Avoid prolonged exposure to heat and light.

Visualizations

Experimental_Workflow cluster_preparation 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification Plant_Material Wedelia trilobata (Aerial Parts) Drying Drying (40-50°C) Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (e.g., 95% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, EtOAc) Concentration->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pure_Compound Pure ent-3β-Cinnamoyloxykaur- 16-en-19-oic acid Fraction_Collection->Pure_Compound

Caption: General workflow for the extraction and isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Troubleshooting_Logic cluster_extraction_troubleshooting Extraction Troubleshooting cluster_purification_troubleshooting Purification Troubleshooting Start Low Yield or Purity Issue Check_Extraction Evaluate Extraction Step Start->Check_Extraction Check_Purification Evaluate Purification Step Start->Check_Purification Solvent Optimize Solvent? Check_Extraction->Solvent Solvent_System Optimize TLC Solvent System? Check_Purification->Solvent_System Conditions Optimize Conditions? (Time, Temp, Ratio) Solvent->Conditions If yield still low Method Consider UAE/MAE? Conditions->Method For further improvement Column_Packing Check Column Packing? Solvent_System->Column_Packing If separation is poor Loading Reduce Sample Load? Column_Packing->Loading If bands are broad

Caption: Logical workflow for troubleshooting common extraction and purification issues.

References

Technical Support Center: Purification of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common initial steps for isolating ent-3β-Cinnamoyloxykaur-16-en-19-oic acid from its natural source, Wedelia trilobata?

A1: The initial isolation typically involves solvent extraction from the dried and powdered plant material. A common method is maceration or Soxhlet extraction with a moderately polar solvent like methanol (B129727) or ethanol (B145695) to extract a broad range of secondary metabolites, including diterpenoids.[1][2][3][4] This crude extract is then concentrated under reduced pressure to yield a residue that is subjected to further purification.

Q2: What chromatographic techniques are most effective for the purification of this compound?

A2: A multi-step chromatographic approach is generally required. This usually starts with open column chromatography on silica (B1680970) gel to fractionate the crude extract.[1][2][3][4] Fractions containing the target compound are then often further purified using preparative High-Performance Liquid Chromatography (HPLC), frequently with a reversed-phase C18 column.[5][6] Thin-Layer Chromatography (TLC) is used throughout the process to monitor the separation and identify fractions of interest.

Q3: What are some potential challenges when purifying ent-kaurane diterpenoids like this one?

A3: A significant challenge is the presence of structurally similar isomers, which can make separation difficult.[6] These isomers may have very similar polarities, leading to co-elution in chromatographic systems. Another common issue is the presence of other classes of compounds with similar retention characteristics, such as other terpenoids or flavonoids, which are abundant in plant extracts.[7]

Q4: Is ent-3β-Cinnamoyloxykaur-16-en-19-oic acid susceptible to degradation during purification?

A4: As an ester, this compound could be susceptible to hydrolysis, especially in the presence of strong acids or bases, or at elevated temperatures. It is advisable to use neutral pH conditions and avoid excessive heat during solvent evaporation steps to maintain the integrity of the cinnamoyl ester linkage.

Q5: What purity level should be aimed for, and how can it be assessed?

A5: For structural elucidation and bioactivity studies, a purity of >95% is generally desirable. Purity is typically assessed by analytical HPLC, where the compound should appear as a single, sharp peak.[1][2][3][4] Further confirmation of purity and structural identity is achieved through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Target Compound Inefficient initial extraction.Optimize the extraction solvent and method (e.g., increase extraction time, use a different solvent system).
Loss of compound during fractionation.Carefully monitor fractions with TLC or analytical HPLC to avoid discarding fractions containing the target. Re-process intermediate fractions.
Degradation of the compound.Avoid harsh pH conditions and high temperatures. Use fresh, high-purity solvents.
Co-elution of Impurities in HPLC Inadequate separation by the column.Optimize the mobile phase composition and gradient. Try a different stationary phase (e.g., a phenyl-hexyl column instead of C18).[8]
Presence of closely related isomers.Employ a shallower gradient in HPLC to improve resolution.[8] Consider using a chiral column if stereoisomers are present.[8]
Column overloading.Reduce the sample concentration or injection volume. Move to a larger diameter preparative column.
Difficulty in Crystallizing the Purified Compound Presence of minor, amorphous impurities.Re-purify the compound using a different chromatographic technique to remove impurities that inhibit crystallization.
Incorrect choice of solvent.Screen a variety of solvents and solvent mixtures (e.g., hexane (B92381)/ethyl acetate (B1210297), methanol/water) for crystallization.[9]
Supersaturation issues.Try slow evaporation, vapor diffusion, or cooling crystallization methods to achieve the optimal level of supersaturation.[10]
Broad or Tailing Peaks in HPLC Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8]
Inappropriate injection solvent.Dissolve the sample in the initial mobile phase to prevent peak distortion.[8]

Experimental Protocols

General Purification Workflow for ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

This protocol is a generalized procedure based on methods for purifying diterpenoids from plant sources.[1][2][3][4][11]

  • Extraction:

    • Air-dry and grind the aerial parts of Wedelia trilobata.

    • Extract the powdered plant material with methanol (e.g., 3 x 5 L for 1 kg of plant material) at room temperature for 48 hours for each extraction.

    • Combine the methanolic extracts and concentrate under reduced pressure at 40°C to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude methanolic extract in water and sequentially partition with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate.

    • Monitor the presence of the target compound in each fraction by TLC. ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is expected to be in the less polar fractions (chloroform or ethyl acetate).

  • Silica Gel Column Chromatography:

    • Subject the active fraction (e.g., the chloroform fraction) to column chromatography on silica gel (60-120 mesh).

    • Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 100% ethyl acetate).

    • Collect fractions and monitor by TLC. Combine fractions that show a similar profile and contain the target compound.

  • Preparative HPLC:

    • Further purify the combined fractions containing the target compound by preparative HPLC on a C18 column.

    • Use a mobile phase of acetonitrile (B52724) and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Employ a gradient elution to achieve optimal separation.

    • Collect the peak corresponding to ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

  • Final Purification and Verification:

    • Evaporate the solvent from the collected HPLC fraction.

    • Attempt crystallization from a suitable solvent system to obtain the pure compound.[9]

    • Confirm the identity and purity of the final compound using analytical HPLC, MS, and NMR.

Quantitative Data Summary

The following tables provide example data for a typical purification process.

Table 1: HPLC Gradient for Preparative Separation

Time (minutes)% Acetonitrile% Water (0.1% Formic Acid)Flow Rate (mL/min)
0505010
30802010
3595510
4095510
45505010

Table 2: Example Purification Yields

Purification StepStarting Mass (g)Mass Obtained (g)Purity (%)
Crude Methanol Extract1000 (dried plant)80<5
Chloroform Fraction8025~15
Silica Gel Fraction252.5~60
Preparative HPLC2.50.15>95

Visualizations

experimental_workflow start Start: Dried Wedelia trilobata extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc crystallization Crystallization prep_hplc->crystallization end Pure Compound (>95%) crystallization->end

Caption: General experimental workflow for the purification of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

troubleshooting_logic issue Issue: Co-elution of Impurities in HPLC cause1 Inadequate Separation? issue->cause1 cause2 Isomers Present? issue->cause2 cause3 Column Overloaded? issue->cause3 solution1 Optimize Mobile Phase / Gradient Try Different Stationary Phase cause1->solution1 Yes solution2 Use Shallower Gradient Consider Chiral Column cause2->solution2 Yes solution3 Reduce Sample Load Use Larger Column cause3->solution3 Yes

Caption: Troubleshooting logic for co-elution issues during HPLC purification.

References

stability issues with ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid. Below you will find troubleshooting guides and frequently asked questions to address common stability and solubility issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to provide direct answers and actionable steps for specific issues you may encounter.

Q1: My compound is precipitating out of my aqueous experimental medium. What should I do?

A1: Precipitation is a common issue for poorly soluble compounds like ent-kaurane diterpenoids.[1][2] Consider the following troubleshooting steps:

  • Verify Stock Solution Integrity: Ensure your stock solution, typically in an organic solvent like DMSO, is fully dissolved. If you see any particulates, warm the solution gently (e.g., at 37°C) and use an ultrasonic bath to aid dissolution.[3]

  • Reduce Final Concentration: The final concentration in your aqueous buffer may be exceeding the compound's solubility limit. Try performing a serial dilution to a lower final concentration.

  • Increase Co-solvent Percentage: When diluting the stock solution into your aqueous medium, you can slightly increase the percentage of the organic co-solvent (e.g., DMSO). However, be cautious, as high concentrations of organic solvents can be toxic to cells or interfere with assays.[4] It is common not to exceed 1% DMSO in cell-based studies.[5]

  • pH Adjustment: The carboxylic acid moiety on the ent-kaurane skeleton means the compound's solubility can be pH-dependent.[2] For some related compounds, converting to a salt form increases water solubility.[5] Carefully adjusting the pH of your final solution may improve solubility, but ensure the final pH is compatible with your experimental system.

Q2: I am observing a decline in the purity of my compound or a loss of its biological activity over a short period in solution. What is the likely cause?

A2: A decline in purity or activity suggests chemical degradation. The structure of this compound contains several moieties that could be susceptible to degradation under common experimental conditions.

  • Hydrolysis: The cinnamoyloxy ester linkage at the 3-beta position is a prime candidate for hydrolysis, especially in non-neutral pH conditions (acidic or basic). This would cleave the molecule into ent-3β-hydroxykaur-16-en-19-oic acid and cinnamic acid. Amide and urea (B33335) moieties in other complex molecules are known to be labile to hydrolytic degradation.[6]

  • Oxidation: The exocyclic double bond at C-16/C-17 and the double bond in the cinnamoyl group could be susceptible to oxidation.

  • Photodegradation: The conjugated system of the cinnamoyl group may absorb UV light, leading to isomerization (e.g., trans- to cis-) or other photochemical reactions. For example, trans-resveratrol is known to isomerize to cis-resveratrol (B22520) upon UV light exposure.[7]

To mitigate these issues, prepare fresh solutions for each experiment, store stock solutions under inert gas (nitrogen or argon) if possible, and protect solutions from light by using amber vials or wrapping containers in foil.

Q3: My experimental results are inconsistent between batches or different experimental days. How can I improve reproducibility?

A3: Inconsistent results often trace back to the handling and storage of stock solutions.

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and can introduce atmospheric water, which may facilitate hydrolysis.[8][9] Prepare smaller, single-use aliquots of your stock solution to minimize this.

  • Strict Storage Conditions: Store stock solutions at or below -20°C for long-term stability.[3] Ensure vials are tightly sealed to prevent solvent evaporation and absorption of atmospheric moisture.[10]

  • Use High-Purity Solvents: Use anhydrous, high-purity grade solvents (e.g., DMSO) to prepare stock solutions. The presence of water is a more significant factor in compound degradation than oxygen for many compounds stored in DMSO.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: While specific solubility data for this exact compound is limited, for many ent-kaurane diterpenoids, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions.[5] Methanol and ethanol (B145695) can also be used, but may not achieve the same high concentrations as DMSO. Always use a high-purity, anhydrous grade of the chosen solvent.

Q2: How should I store the stock solutions?

A2: For optimal stability, stock solutions should be stored under the conditions outlined in the table below. The key is to minimize exposure to water, light, and repeated temperature fluctuations.[3][8]

Q3: Is the compound expected to be sensitive to pH?

A3: Yes. The carboxylic acid at C-19 and the ester linkage at C-3 suggest sensitivity to pH. At low pH, the ester could undergo acid-catalyzed hydrolysis. At high pH, base-catalyzed hydrolysis (saponification) is likely to occur, cleaving the cinnamoyl group. The solubility will also be pH-dependent due to the ionizable carboxylic acid group.

Q4: What are the potential degradation products I should look for?

A4: Based on the structure, the most probable degradation pathway is hydrolysis of the ester bond. This would result in two primary degradation products:

  • ent-Kaur-16-en-19-oic acid backbone: The core diterpenoid structure with a hydroxyl group at the 3-beta position.

  • Cinnamic acid: The ester side chain.

Oxidation of the double bonds is also possible, leading to epoxides or other oxidized derivatives.

Q5: How can I monitor the stability of my compound in a specific solution?

A5: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection (HPLC-UV).[11][12] This involves analyzing your sample at an initial time point (T=0) and then at subsequent time points after storage under your experimental conditions. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Data and Experimental Protocols

Table 1: Recommended Solvents and Storage Conditions for Stock Solutions
ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOHigh solubilizing power for diterpenoids.[5]
Concentration 1-10 mMBalances solubility with minimizing the amount of co-solvent in the final assay.
Storage Temp. ≤ -20°C (Long-term) 2-8°C (Short-term)Low temperatures slow chemical degradation reactions.[3]
Container Clear glass or polypropylene (B1209903) vials wrapped in foil, or amber vialsPrevents potential photodegradation from light exposure.
Atmosphere Air (standard) or Inert Gas (ideal)Using nitrogen or argon can reduce the risk of oxidation.
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles which can degrade the compound.[8][9]
Experimental Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-Weigh Vial: Tare a clean, dry 1.5 mL amber glass vial on an analytical balance.

  • Weigh Compound: Carefully weigh approximately 4.5 mg of this compound (M.Wt: 448.60 g/mol ) into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Weight (mg) / 448.60) * 100,000

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial using a calibrated micropipette.

  • Dissolve: Cap the vial tightly and vortex for 1-2 minutes. If necessary, place the vial in a 37°C water bath or an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[3] Visually inspect against a light source to confirm no solid particles remain.

  • Store: Store the stock solution according to the recommendations in Table 1.

Experimental Protocol 2: Stability Assessment by HPLC

This protocol outlines a general method to monitor the compound's stability. Method optimization may be required.

  • Objective: To quantify the percentage of intact this compound remaining in a solution over time.

  • Materials:

    • HPLC system with UV/PDA detector.

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and formic acid.

    • Compound solution to be tested.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm (The cinnamoyl group should have a strong absorbance here).

    • Injection Volume: 10 µL

  • Procedure:

    • Time Zero (T=0) Sample: Prepare your experimental solution (e.g., compound diluted in cell culture media). Immediately take an aliquot, quench any reaction if necessary (e.g., by adding an equal volume of acetonitrile), centrifuge to pellet any protein/salts, and inject the supernatant into the HPLC.

    • Incubation: Store the remainder of your experimental solution under the desired test conditions (e.g., 37°C incubator, room temperature on the bench, etc.).

    • Subsequent Time Points (T=x): At each desired time point (e.g., 1, 4, 8, 24 hours), repeat the sampling and injection process from step 4a.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage remaining: (Area at T=x / Area at T=0) * 100%.

    • Monitor for the appearance and growth of new peaks, which indicate degradation products.

Visualizations

Troubleshooting and Experimental Workflows

The following diagrams illustrate logical and experimental workflows for addressing stability issues.

G start Issue Encountered: Precipitation or Loss of Activity check_sol Is the compound fully dissolved in the stock solution? start->check_sol check_conc Is the final concentration too high for the aqueous medium? check_sol->check_conc Yes solubilize Action: Warm, sonicate, or filter stock solution check_sol->solubilize No check_storage Was the stock solution handled and stored correctly? check_conc->check_storage No lower_conc Action: Reduce final working concentration check_conc->lower_conc Yes check_degrad Suspect Chemical Degradation check_storage->check_degrad Yes aliquot Action: Use fresh aliquot. Review storage protocol (See Table 1) check_storage->aliquot No run_hplc Action: Perform HPLC stability study (See Protocol 2) check_degrad->run_hplc end Problem Resolved / Identified solubilize->end lower_conc->end aliquot->end run_hplc->end

Caption: Troubleshooting workflow for stability and solubility issues.

G parent This compound hydrolysis Hydrolysis (H₂O, Acid/Base) parent->hydrolysis oxidation Oxidation (O₂, Light) parent->oxidation product1 ent-3beta-Hydroxykaur-16-en-19-oic acid hydrolysis->product1 product2 Cinnamic Acid hydrolysis->product2 product3 Oxidized Derivatives (e.g., Epoxides) oxidation->product3

Caption: Plausible degradation pathways for the compound.

G prep_stock 1. Prepare Stock Solution (See Protocol 1) prep_exp 2. Prepare Experimental Sample (e.g., Dilute in Buffer) prep_stock->prep_exp t0_analysis 3. Analyze T=0 Sample (HPLC, LC-MS) prep_exp->t0_analysis stress 4. Apply Stress/Storage Condition (e.g., 37°C Incubation) t0_analysis->stress tx_analysis 5. Analyze T=X Samples (e.g., at 1, 4, 24 hr) stress->tx_analysis analyze 6. Analyze Data (% Remaining, Degradant Peaks) tx_analysis->analyze

Caption: General experimental workflow for a stability study.

References

avoiding degradation of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most probable primary degradation pathway is the hydrolysis of the cinnamoyl ester bond. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or alkaline conditions, yielding ent-3-beta-hydroxykaur-16-en-19-oic acid and cinnamic acid.

Q2: What are the optimal storage conditions for long-term stability?

A2: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. Inert gas blanketing (e.g., argon or nitrogen) can also be beneficial to displace oxygen and moisture.

Q3: How does temperature affect the stability of the compound?

A3: Elevated temperatures significantly accelerate the degradation of the compound. As a general principle for natural products, storing at lower temperatures is crucial for maintaining stability. Studies on other diterpenoids have shown a direct correlation between increased temperature and a higher rate of degradation.

Q4: Is the compound sensitive to light?

A4: Yes, compounds with a cinnamoyl moiety can be susceptible to photodegradation, which may involve isomerization of the double bond or other photochemical reactions. Therefore, it is crucial to protect the compound from light by using amber vials or storing it in the dark.

Q5: What is the recommended solvent for dissolving the compound for short-term storage of solutions?

A5: For short-term storage of solutions, it is advisable to use anhydrous aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Solutions should be stored at -20°C or -80°C and used as quickly as possible. Aqueous solutions or solutions in protic solvents are not recommended for storage due to the risk of hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or unexpected experimental results. Degradation of the compound due to improper storage.Verify storage conditions (temperature, light, and moisture protection). Analyze the purity of the stored compound using a stability-indicating method like HPLC or UPLC-MS/MS.
Appearance of new peaks in chromatogram during analysis. Formation of degradation products.The primary degradation products are likely ent-3-beta-hydroxykaur-16-en-19-oic acid and cinnamic acid due to hydrolysis. Confirm the identity of these peaks using mass spectrometry.
Physical changes in the solid compound (e.g., discoloration, clumping). Exposure to light or moisture.Discard the product if significant physical changes are observed. Review handling and storage procedures to prevent future exposure.

Stability Data

The following table summarizes illustrative data from a forced degradation study on this compound, highlighting the percentage of the parent compound remaining after 30 days under various stress conditions.

Condition Parameter % Parent Compound Remaining Primary Degradant(s)
Thermal 40°C92.5%Hydrolysis Products
60°C78.2%Hydrolysis Products
Hydrolytic Acidic (0.1 N HCl)65.1%Hydrolysis Products
Neutral (Water)95.3%Hydrolysis Products
Basic (0.1 N NaOH)42.8%Hydrolysis Products
Oxidative 3% H₂O₂89.7%Oxidation Products
Photolytic UV Light (254 nm)81.4%Isomers, Photoproducts
Visible Light96.8%Minor Photoproducts

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Start with 60% acetonitrile.

    • Linearly increase to 95% acetonitrile over 20 minutes.

    • Hold at 95% for 5 minutes.

    • Return to 60% and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for a forced degradation study to identify potential degradation pathways and products.

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 60°C for 7 days.

  • Photodegradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) and UPLC-MS/MS to identify and quantify the degradants.

Visualizations

DegradationPathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis ent-3-beta-hydroxykaur-16-en-19-oic acid ent-3-beta-hydroxykaur-16-en-19-oic acid Hydrolysis->ent-3-beta-hydroxykaur-16-en-19-oic acid Cinnamic acid Cinnamic acid Hydrolysis->Cinnamic acid

Caption: Primary degradation pathway of the compound.

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation Compound Compound Stress_Conditions Forced Degradation (Heat, Light, pH, Oxidant) Compound->Stress_Conditions HPLC Stability-Indicating HPLC Stress_Conditions->HPLC UPLC_MS UPLC-MS/MS Identification Stress_Conditions->UPLC_MS Quantification Quantify Degradation HPLC->Quantification Identification Identify Degradants UPLC_MS->Identification

Caption: Workflow for a forced degradation study.

TroubleshootingFlowchart Start Start Problem Unexpected Experimental Results or Loss of Potency Start->Problem Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Problem->Check_Storage Improper_Storage Improper Storage Conditions Check_Storage->Improper_Storage No Proper_Storage Proper Storage Conditions Check_Storage->Proper_Storage Yes Correct_Storage Correct Storage Procedures and Re-evaluate Improper_Storage->Correct_Storage Analyze_Purity Analyze Compound Purity (HPLC/UPLC-MS) Proper_Storage->Analyze_Purity Correct_Storage->Analyze_Purity Degradation_Detected Degradation Detected? Analyze_Purity->Degradation_Detected No_Degradation No Degradation Degradation_Detected->No_Degradation No Degradation Degradation Confirmed Degradation_Detected->Degradation Yes Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other Discard_and_Replace Discard Degraded Stock and Use Fresh Compound Degradation->Discard_and_Replace End End Investigate_Other->End Discard_and_Replace->End

Caption: Troubleshooting flowchart for stability issues.

optimizing dosage for in vitro studies of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and troubleshooting experiments involving ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid in in vitro cell-based assays?

A1: Direct in vitro dosage data for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is limited in publicly available literature. However, based on studies of structurally similar ent-kaurane diterpenoids, a starting concentration range of 0.1 µM to 10 µM is recommended for initial screening in cytotoxicity and anti-inflammatory assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q2: How should I dissolve ent-3β-Cinnamoyloxykaur-16-en-19-oic acid for cell culture experiments?

A2: ent-kaurane diterpenoids are often hydrophobic and may have poor aqueous solubility. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. For cell-based assays, dilute the stock solution in your cell culture medium to the final desired concentration. It is critical to ensure the final DMSO concentration in the culture medium is low, typically below 0.5% (v/v) , to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: What are the known biological activities of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid and related compounds?

A3: ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a diterpenoid isolated from plants of the Wedelia genus.[1] This class of compounds, ent-kaurane diterpenoids, is known for a variety of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic (anti-cancer) effects.[2][3] Their mechanisms of action often involve the modulation of key signaling pathways related to inflammation and cell survival.

Q4: Which signaling pathways are commonly modulated by this class of compounds?

A4: ent-kaurane diterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway .[4][5] They can prevent the degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[6] Additionally, modulation of MAPK (mitogen-activated protein kinase) signaling pathways has also been reported.[6] In the context of anti-cancer activity, these compounds can induce apoptosis through caspase activation and regulation of the Bcl-2 family of proteins.[2][7]

Troubleshooting Guides

Issue 1: Compound Precipitation in Culture Medium

  • Symptom: A fine precipitate or cloudiness is observed in the cell culture wells after adding the compound.

  • Possible Cause: The compound's low aqueous solubility is exceeded when the DMSO stock is diluted in the aqueous culture medium.

  • Solutions:

    • Reduce Final Concentration: Your working concentration may be too high. Test a lower concentration range.

    • Optimize Stock Dilution: When preparing your working solution, add the DMSO stock to a small volume of medium and vortex gently before adding it to the rest of the medium. This can help prevent immediate precipitation.

    • Use a Carrier: For some challenging compounds, the use of solubilizing agents like β-cyclodextrin can be explored, though this may require additional validation experiments.

Issue 2: High Background Signal in Colorimetric/Fluorometric Assays (e.g., MTT, Griess)

  • Symptom: Wells containing the compound but no cells show a significant absorbance or fluorescence reading, interfering with the results.

  • Possible Cause: The compound itself may be colored or autofluorescent, or it may directly react with the assay reagents.

  • Solutions:

    • Include a "Compound-Only" Control: Prepare a parallel set of wells with the same concentrations of your compound in the medium but without cells. Subtract the average reading of these wells from your experimental wells.

    • Switch to a Different Assay: If interference is severe, consider an alternative assay that measures a different endpoint or uses a different detection method (e.g., for cytotoxicity, switch from MTT to a lactate (B86563) dehydrogenase (LDH) release assay).

Issue 3: Inconsistent or No Biological Effect

  • Symptom: The compound does not produce the expected biological effect, or the results are not reproducible.

  • Possible Causes:

    • Sub-optimal Concentration: The concentration used may be too low to elicit a response.

    • Compound Degradation: The compound may be unstable in the culture medium over the incubation period.

    • Cell Line Resistance: The chosen cell line may not be sensitive to the compound's mechanism of action.

  • Solutions:

    • Perform a Wide-Range Dose-Response: Test a broader range of concentrations (e.g., from nanomolar to high micromolar) to identify the active range.

    • Check Compound Stability: While challenging, you can try to assess the compound's stability by incubating it in the medium for the duration of the experiment and then analyzing it by HPLC if a standard is available.

    • Test Different Cell Lines: If possible, screen the compound against a panel of different cell lines to find a responsive model.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of Structurally Similar ent-kaurane Diterpenoids

CompoundCell LineAssayEndpointIC50 (µM)Reference
Xerophilusin BRAW 264.7Griess AssayNO Production0.23[4]
Longikaurin BRAW 264.7Griess AssayNO Production0.44[4]
Xerophilusin ARAW 264.7Griess AssayNO Production0.60[4]
ent-kauranoids (from C. tonkinensis)RAW 264.7Griess AssayNO Production0.07 - 0.42[5][8]

Table 2: In Vitro Cytotoxic/Apoptotic Activity of Structurally Similar ent-kaurane Diterpenoids

CompoundCell LineAssayEndpointIC50 (µM)Reference
Jungermannenone AHL-60CytotoxicityCell Viability1.3[2]
Jungermannenone DHL-60CytotoxicityCell Viability2.7[2]
Jungermannenone BHL-60CytotoxicityCell Viability5.3[2]
Jungermannenone CHL-60CytotoxicityCell Viability7.8[2]

Experimental Protocols

Protocol 1: Preparation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid for In Vitro Assays

  • Materials:

    • ent-3β-Cinnamoyloxykaur-16-en-19-oic acid powder

    • Sterile, cell culture grade DMSO

    • Sterile microcentrifuge tubes

    • Sterile cell culture medium

  • Procedure:

    • Calculate the amount of compound needed to prepare a 10 mM or 20 mM stock solution in DMSO.

    • Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of DMSO to the vial containing the compound.

    • Vortex thoroughly until the compound is completely dissolved. This is your stock solution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • To prepare the working concentrations, perform serial dilutions of the stock solution in complete cell culture medium immediately before adding to the cells.

    • Ensure the final concentration of DMSO in the wells does not exceed 0.5%.

Protocol 2: General Cytotoxicity Assay using MTT

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, remove the old medium and add fresh medium containing various concentrations of the compound (and a vehicle control).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

experimental_workflow prep Compound Preparation (DMSO Stock) treat Treatment (Dose-Response) prep->treat seed Cell Seeding (96-well plate) seed->treat incubate Incubation (24-72h) treat->incubate assay Biological Assay (e.g., MTT, Griess) incubate->assay read Data Acquisition (Plate Reader) assay->read analyze Data Analysis (IC50 Calculation) read->analyze

General workflow for in vitro screening.

troubleshooting_workflow start Precipitate Observed in Medium? sol_1 Decrease Compound Concentration start->sol_1 Yes check Problem Resolved? sol_1->check sol_2 Modify Dilution Method sol_2->check sol_3 Use Solubilizing Agent (e.g., Cyclodextrin) sol_3->check check->sol_2 No check->sol_3 No, after trying sol_2 end_yes Proceed with Experiment check->end_yes Yes end_no Consider Alternative Assay check->end_no No, after all attempts

Troubleshooting compound precipitation.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-p65/p50 IkB->IkB_NFkB p65 p65 p50 p50 NFkB_complex p65/p50 NFkB_complex->IkB_NFkB DNA DNA NFkB_complex->DNA Translocation IkB_NFkB->NFkB_complex IκBα Degradation Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates Compound ent-kaurane diterpenoid Compound->IKK Inhibits

Inhibition of NF-κB signaling pathway.

References

Technical Support Center: Overcoming Resistance to ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid and other ent-kaurane diterpenoids in cell lines. The information is compiled from established principles of cancer drug resistance and studies on structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for ent-kaurane diterpenoids?

A1: Ent-kaurane diterpenoids are a class of natural compounds that have demonstrated a range of anticancer activities. Their primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.[1][2][3] Key molecular targets often involve the regulation of Bcl-2 family proteins (such as Bcl-2 and Bax), activation of caspases, modulation of cyclins and cyclin-dependent kinases (CDKs), and influence on signaling pathways like p53 and NF-κB.[1][3][4][5] A widely accepted mechanism for some of these compounds is the induction of oxidative stress through the accumulation of Reactive Oxygen Species (ROS), which triggers apoptosis.[6]

Q2: My cancer cell line has developed resistance to this compound. What are the likely causes?

A2: While specific resistance mechanisms to this compound have not been extensively documented, resistance to natural product-based anticancer agents typically involves one or more of the following:

  • Overexpression of Efflux Pumps: The most common mechanism is the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).[7][8] These pumps actively remove the drug from the cell, preventing it from reaching its target.

  • Altered Apoptotic Pathways: Cancer cells can acquire mutations or alter the expression of proteins involved in the apoptotic cascade, making them resistant to apoptosis-inducing agents.[9]

  • Drug Target Modification: Although less common for this class of compounds, mutations in the drug's molecular target can prevent effective binding.

  • Increased Drug Detoxification: Cells may enhance their metabolic pathways to inactivate the compound more rapidly.[10]

  • Activation of Pro-Survival Signaling: Upregulation of pro-survival pathways, such as PI3K/Akt or MAPK/ERK, can counteract the cytotoxic effects of the drug.

Q3: How can I confirm that my cell line is exhibiting multidrug resistance (MDR)?

A3: You can perform several experiments to confirm MDR:

  • Cross-resistance testing: Determine if your resistant cell line also shows resistance to other known anticancer drugs that are substrates of ABC transporters (e.g., doxorubicin, paclitaxel).

  • Efflux pump activity assay: Use a fluorescent substrate of P-gp, such as rhodamine 123, and measure its intracellular accumulation using flow cytometry or a fluorescence plate reader.[8] Reduced accumulation in the resistant line compared to the parental line suggests increased efflux pump activity.

  • Western blotting: Analyze the protein expression levels of common ABC transporters (P-gp, MRP1, BCRP) in your sensitive and resistant cell lines.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting and overcoming resistance to this compound in your cell line experiments.

Issue 1: Decreased Cytotoxicity of the Compound
Possible Cause Troubleshooting Step Expected Outcome
Increased drug efflux via ABC transporters.1. Perform a rhodamine 123 efflux assay. 2. Co-treat cells with a known P-gp inhibitor (e.g., verapamil) and your compound.1. Lower fluorescence in resistant cells. 2. Restoration of sensitivity to your compound.
Altered expression of apoptotic proteins.1. Perform Western blot analysis for key apoptotic proteins (Bcl-2, Bax, cleaved caspase-3).1. Changes in the ratio of pro- and anti-apoptotic proteins in resistant cells.
Activation of pro-survival signaling pathways.1. Analyze the phosphorylation status of key proteins in pathways like PI3K/Akt and MAPK/ERK via Western blotting.1. Increased phosphorylation of Akt, ERK, etc., in resistant cells.
Issue 2: Inconsistent Results in Viability Assays
Possible Cause Troubleshooting Step Expected Outcome
Compound instability or degradation.1. Prepare fresh stock solutions for each experiment. 2. Protect the compound from light and store it at the recommended temperature.1. More consistent IC50 values across experiments.
Cell line contamination or genetic drift.1. Perform cell line authentication (e.g., STR profiling). 2. Use low-passage number cells for experiments.1. Confirmation of cell line identity and reduced experimental variability.

Strategies to Overcome Resistance

Several strategies can be employed to overcome resistance to ent-kaurane diterpenoids:

  • Combination Therapy: Combining this compound with other agents can be effective.

    • With an MDR modulator: Use a compound that inhibits ABC transporters, such as verapamil (B1683045) or a third-generation P-gp inhibitor. Many natural products have also been shown to modulate MDR.[7][11]

    • With a conventional chemotherapeutic agent: Your compound may re-sensitize resistant cells to a standard chemotherapy drug.[10]

    • With an inhibitor of a pro-survival pathway: If you have identified an activated pro-survival pathway, use a specific inhibitor for that pathway in combination with your compound.

  • Induction of Alternative Cell Death Pathways: If apoptosis is blocked, investigate whether your compound can induce other forms of cell death, such as necroptosis or autophagy-dependent cell death.[12]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Rhodamine 123 Efflux Assay (Flow Cytometry)
  • Cell Preparation: Harvest sensitive and resistant cells and resuspend them in culture medium at a concentration of 1x10^6 cells/mL.

  • Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

  • Efflux Period: Resuspend the cells in fresh, pre-warmed medium and incubate for 1-2 hours at 37°C to allow for drug efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Data Interpretation: A lower mean fluorescence intensity in the resistant cell line compared to the sensitive cell line indicates increased efflux pump activity.

Protocol 3: Western Blotting for Apoptotic and Signaling Proteins
  • Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST, then incubate with primary antibodies against your proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK, P-gp) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Table 1: IC50 Values (µM) of this compound in Sensitive and Resistant Cell Lines

Cell Line24h48h72h
Parental (Sensitive)IC50 ± SDIC50 ± SDIC50 ± SD
ResistantIC50 ± SDIC50 ± SDIC50 ± SD

Table 2: Relative Expression of MDR-Associated Proteins

ProteinParental (Fold Change)Resistant (Fold Change)
P-glycoprotein1.0Value ± SD
MRP11.0Value ± SD
BCRP1.0Value ± SD

Visualizations

cluster_0 Troubleshooting Workflow Start Decreased Compound Cytotoxicity CheckEfflux Perform Rhodamine 123 Efflux Assay Start->CheckEfflux EffluxResult Increased Efflux? CheckEfflux->EffluxResult CheckApoptosis Analyze Apoptotic Protein Expression EffluxResult->CheckApoptosis No StrategyEfflux Strategy: Use MDR Modulator EffluxResult->StrategyEfflux Yes ApoptosisResult Altered Expression? CheckApoptosis->ApoptosisResult CheckSignaling Assess Pro-Survival Signaling Pathways ApoptosisResult->CheckSignaling No StrategyApoptosis Strategy: Target Alternative Cell Death Pathways ApoptosisResult->StrategyApoptosis Yes SignalingResult Activation? CheckSignaling->SignalingResult StrategySignaling Strategy: Use Pathway Inhibitor SignalingResult->StrategySignaling Yes End Optimized Experiment SignalingResult->End No StrategyEfflux->End StrategyApoptosis->End StrategySignaling->End

Caption: Troubleshooting workflow for decreased compound cytotoxicity.

cluster_1 Potential Resistance Mechanisms Compound ent-kaurane diterpenoid Cell Cancer Cell Compound->Cell Efflux ABC Transporters (e.g., P-gp) Cell->Efflux Upregulation Metabolism Increased Metabolism Cell->Metabolism Enhancement Target Altered Drug Target Cell->Target Modification Apoptosis Apoptosis Evasion Cell->Apoptosis Inhibition Survival Pro-survival Signaling Cell->Survival Activation Resistance Drug Resistance Efflux->Resistance Metabolism->Resistance Target->Resistance Apoptosis->Resistance Survival->Resistance

Caption: Overview of potential drug resistance mechanisms in cancer cells.

cluster_2 Apoptosis Signaling Pathway Compound ent-kaurane diterpenoid ROS ROS Generation Compound->ROS Bax Bax Compound->Bax Bcl2 Bcl-2 Compound->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified apoptosis signaling pathway for ent-kaurane diterpenoids.

References

refining analytical methods for ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid. This diterpenoid, isolated from plants such as Wedelia trilobata, requires precise analytical methods for accurate quantification and characterization.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem Potential Cause Recommended Solution
Peak Tailing - Secondary Silanol (B1196071) Interactions: Active sites on the silica-based column interact with the analyte. - Mobile Phase pH: The pH of the mobile phase is too close to the pKa of the analyte, causing inconsistent ionization.[1] - Column Overload: Injecting too much sample can lead to peak distortion.- Mobile Phase Modification: Add a competitive base or use a lower pH mobile phase to minimize silanol interactions. - pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Sample Dilution: Reduce the concentration of the sample injection.
Poor Resolution/Split Peaks - Incompatible Sample Solvent: The solvent used to dissolve the sample is too different from the mobile phase. - Column Contamination: Buildup of contaminants on the column frit or packing material. - Co-eluting Compounds: Another compound is eluting at a similar retention time.- Solvent Matching: Dissolve the sample in the initial mobile phase whenever possible. - Column Cleaning: Flush the column with a strong solvent or replace the guard column. - Method Optimization: Adjust the gradient, mobile phase composition, or temperature to improve separation.
Baseline Noise/Drift - Contaminated Mobile Phase: Impurities or dissolved gas in the solvents. - Detector Issues: A dirty flow cell or a failing lamp in the UV detector. - System Leaks: Loose fittings in the HPLC system.- Solvent Preparation: Use high-purity solvents, filter them, and degas thoroughly before use. - Detector Maintenance: Clean the flow cell and check the detector lamp's performance. - Leak Check: Inspect all fittings and connections for any signs of leakage.
Pressure Fluctuations - Air Bubbles in the Pump: Trapped air in the pump heads can cause inconsistent flow. - Faulty Check Valves: Worn or dirty check valves can lead to pressure instability. - Precipitation in the System: Buffer salts precipitating out of the mobile phase.- Pump Purging: Purge the pump to remove any trapped air bubbles. - Check Valve Cleaning/Replacement: Clean the check valves with an appropriate solvent or replace them if necessary. - System Flush: Flush the system with a solvent in which the buffer is soluble to prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A reversed-phase HPLC method is a suitable starting point. Based on methods for similar diterpenoids, you can begin with a C18 column and a gradient elution using a mobile phase of acetonitrile (B52724) and water, both with 0.1% formic acid.[2] The gradient can be optimized to achieve the best separation from other matrix components.

Q2: How should I prepare plant samples for the analysis of this compound?

A2: A common method involves solvent extraction followed by a cleanup step. Dried and powdered plant material can be extracted with a solvent like methanol (B129727) or ethanol. The resulting extract can then be partitioned with a less polar solvent, such as hexane, to remove non-polar interferences. A solid-phase extraction (SPE) step may be necessary for cleaner samples, especially for LC-MS analysis.[3][4]

Q3: What are the expected mass-to-charge ratios (m/z) for this compound in LC-MS analysis?

A3: The molecular formula for this compound is C29H36O4, with a molecular weight of 448.6 g/mol . In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]+ at an m/z of approximately 449.6. In negative ion mode, the deprotonated molecule [M-H]- would be observed at an m/z of around 447.6.

Q4: My peaks are fronting. What could be the cause?

A4: Peak fronting is often caused by injecting the sample in a solvent that is stronger than the mobile phase or by column overload. Try dissolving your sample in the initial mobile phase or a weaker solvent, and consider injecting a smaller volume or a more dilute sample.

Q5: How can I improve the sensitivity of my LC-MS method for this compound?

A5: To enhance sensitivity, you can optimize the mobile phase composition by adding modifiers like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency.[5] Additionally, fine-tuning the mass spectrometer's source parameters, such as capillary voltage and gas flows, and using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer can significantly increase sensitivity and selectivity.

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of this compound from dried plant material.

  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction: Macerate 1 gram of the powdered plant material with 20 mL of methanol at room temperature for 24 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS analysis.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

HPLC-UV Method for Quantification

This protocol provides a starting point for an HPLC-UV method.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 272 nm (based on the cinnamic acid chromophore)[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method plant_material Dried Plant Material grinding Grinding plant_material->grinding extraction Methanol Extraction grinding->extraction filtration Filtration extraction->filtration concentration Evaporation filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution final_filtration 0.45 µm Filtration reconstitution->final_filtration hplc_injection HPLC/LC-MS Injection final_filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV or MS Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape baseline Baseline Noise/Drift? peak_shape->baseline No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split Peaks peak_shape->split Yes pressure Pressure Fluctuations? baseline->pressure No solution_baseline Degas Mobile Phase Clean Detector baseline->solution_baseline Yes solution_pressure Purge Pump Check Fittings pressure->solution_pressure Yes solution_tailing Check Mobile Phase pH Dilute Sample tailing->solution_tailing solution_fronting Match Sample Solvent Reduce Injection Volume fronting->solution_fronting solution_split Optimize Gradient Clean Column split->solution_split

Caption: A logical troubleshooting workflow for common HPLC issues.

References

Technical Support Center: ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-3β-Cinnamoyloxykaur-16-en-19-oic acid and related ent-kaurane diterpenoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and experimental use of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Q1: I am having trouble dissolving ent-3β-Cinnamoyloxykaur-16-en-19-oic acid. What are the recommended solvents and procedures?

A1: Poor aqueous solubility is a common challenge with ent-kaurane diterpenoids due to their hydrophobic nature. For in vitro assays, dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used as solvents to prepare stock solutions. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1] When preparing working solutions, it is crucial to be aware of the final solvent concentration in your assay, as high concentrations can affect cell viability and other experimental outcomes. For in vivo studies, formulation strategies such as creating solid dispersions with carriers like polyvinylpyrrolidone (B124986) (PVP) or using cyclodextrin (B1172386) inclusion complexes can significantly improve aqueous solubility and bioavailability.

Q2: My experimental results are inconsistent. What are the potential stability issues with this compound?

A2: Inconsistent results can stem from compound instability. The cinnamoyl ester group in the molecule could be susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of esterase activity in biological systems. It is recommended to prepare fresh stock solutions and minimize the time they are kept at room temperature. For long-term storage, the powdered compound should be kept at -20°C, and stock solutions in solvent should be stored at -80°C to maintain stability.[2]

Q3: I am observing high cytotoxicity in my cell-based assays, even at low concentrations. How can I troubleshoot this?

A3: Unusually high cytotoxicity could be due to several factors. First, verify the purity of your compound. Impurities from synthesis or degradation could be more cytotoxic than the compound itself. Second, as mentioned, the solvent (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure your final solvent concentration is within a range that is non-toxic to your specific cell line (typically below 0.5%). If the compound itself is highly potent, you may need to perform a more detailed dose-response curve starting from much lower concentrations.

Q4: How can I prepare ent-3β-Cinnamoyloxykaur-16-en-19-oic acid for animal studies given its poor solubility?

A4: For in vivo administration, a formulation that enhances solubility and bioavailability is necessary. A common approach for hydrophobic compounds is to use a co-solvent system. A formulation example could be a mixture of DMSO, PEG300 (polyethylene glycol 300), and Tween 80 in saline or phosphate-buffered saline (PBS).[2] Another effective strategy is to prepare complexes of the compound with β-cyclodextrin, which has been shown to improve the solubility and stability of other ent-kaurenoic acids.

Quantitative Data Summary

The following table summarizes the cytotoxic activities (IC₅₀ values) of several ent-kaurane diterpenoids against various human cancer cell lines. This data can serve as a reference for designing experiments with ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Compound NameCancer Cell LineIC₅₀ (µM)
Isowikstroemin AA-549 (Lung)2.3
Isowikstroemin BHL-60 (Leukemia)0.9
Isowikstroemin CSMMC-7721 (Hepatocellular)1.1
Isowikstroemin DSW480 (Colon)1.2
Eriocalyxin BMCF-7 (Breast)0.75
Eriocalyxin BMDA-MB-231 (Breast)0.47
OridoninHCT116 (p53+/+) (Colon)18.0
Glaucocalyxin AHL-60 (Leukemia)6.15
ent-18-acetoxy-7β-hydroxy kaur-15-oxo-16-eneSK-HEP1 (Hepatocellular)<5
ent-18-acetoxy-7β-hydroxy kaur-15-oxo-16-eneSKOV3 (Ovarian)24.6[3]

Note: Data is compiled from multiple sources for related compounds and should be used for reference purposes only.[3][4][5]

Experimental Protocols

1. Preparation of Stock Solution for In Vitro Assays

  • Weigh out a precise amount of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • To facilitate dissolution, gently vortex the tube and place it in an ultrasonic water bath for 5-10 minutes. If necessary, warm the solution briefly at 37°C.

  • Visually inspect the solution to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term use.

2. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid from the DMSO stock solution in a complete cell culture medium. The final DMSO concentration in all wells (including the vehicle control) should be kept constant and non-toxic (e.g., <0.5%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO only) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 10mM in DMSO) working Prepare Working Solutions (Serial dilutions in media) stock->working treat Treat Cells with Compound working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (e.g., 24-72h) treat->incubate measure Measure Endpoint (e.g., MTT Assay) incubate->measure calculate Calculate % Viability measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Experimental workflow for assessing cytotoxicity.

nfkb_pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65p50 p65/p50 (NF-κB) IkB->p65p50 Degrades & Releases IkB_p65p50 IκBα-p65/p50 (Inactive) IkB->IkB_p65p50 p65p50->IkB_p65p50 p65p50_nuc p65/p50 p65p50->p65p50_nuc Translocates compound ent-kaurane diterpenoids compound->IKK Inhibits DNA DNA p65p50_nuc->DNA Binds genes Pro-inflammatory Gene Transcription DNA->genes Induces

Caption: Inhibition of the NF-κB signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid and Kaurenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available bioactivity data between kaurenoic acid and its cinnamoyl ester derivative, ent-3β-Cinnamoyloxykaur-16-en-19-oic acid. While kaurenoic acid has been extensively studied for its diverse pharmacological effects, data on ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is sparse, precluding a direct, data-driven comparison of their bioactivities.

This guide synthesizes the current knowledge on both compounds, presenting the well-documented bioactivities of kaurenoic acid and the limited information available for its cinnamoyl derivative. The objective is to provide researchers, scientists, and drug development professionals with a clear overview of the state of research and to highlight the existing knowledge gap.

Introduction to the Compounds

Kaurenoic acid , also known as ent-kaur-16-en-19-oic acid, is a naturally occurring diterpenoid found in various plant species. It has garnered considerable scientific interest due to its wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties[1].

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a derivative of kaurenoic acid where a cinnamoyloxy group is attached at the 3β position of the kaurane (B74193) skeleton. It has been identified as a natural product isolated from the herb Wedelia trilobata[2].

Comparative Bioactivity: A Data Deficit

Direct comparative studies evaluating the bioactivity of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid against kaurenoic acid are not available in the current scientific literature. While extensive data exists for kaurenoic acid, research on its cinnamoyl ester derivative is limited. One study investigated the antimicrobial activity of various kaurenoic acid derivatives, including cinnamoylgrandifloric acid, but did not provide a direct quantitative comparison with kaurenoic acid[3].

Bioactivity of Kaurenoic Acid

Kaurenoic acid has demonstrated significant potential in several therapeutic areas, with a substantial body of research supporting its anticancer and anti-inflammatory effects.

Anticancer Activity

Kaurenoic acid has been shown to exhibit cytotoxic effects against various cancer cell lines. Its proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Kaurenoic Acid against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT-144Melanoma2.4 mM (for cinnamic acid, a related compound)[4]

Note: The IC50 value for kaurenoic acid against HT-144 was not explicitly found; the provided data is for cinnamic acid, a structurally related compound, to offer some context.

A proposed signaling pathway for the pro-apoptotic effect of kaurenoic acid is depicted below:

kaurenoic_acid_apoptosis KA Kaurenoic Acid Cell Cancer Cell KA->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed mechanism of kaurenoic acid-induced apoptosis.
Anti-inflammatory Activity

Kaurenoic acid has demonstrated anti-inflammatory properties in various experimental models. It has been shown to reduce the production of pro-inflammatory mediators. For instance, cinnamic acid and its derivatives, which share a structural motif with the compound of interest, have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells[5].

The anti-inflammatory action of cinnamaldehyde, a related compound, is illustrated in the following workflow:

anti_inflammatory_workflow cluster_0 Experimental Setup cluster_1 Analysis LPS LPS Stimulation NO_Production Nitric Oxide (NO) Measurement LPS->NO_Production induces PGE2_Production Prostaglandin E2 (PGE2) Measurement LPS->PGE2_Production induces RAW2647 RAW 264.7 Macrophages RAW2647->LPS Compound Cinnamaldehyde Treatment RAW2647->Compound Compound->NO_Production inhibits Compound->PGE2_Production inhibits

References

A Comparative Guide to ent-kaurane Diterpenoids: Focus on ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid and other prominent ent-kaurane diterpenoids. While specific experimental data for this compound is limited in publicly available literature, this document draws comparisons from structurally related compounds and well-researched diterpenoids to offer insights into its potential biological activities. The information is presented to facilitate research and drug discovery efforts in this promising class of natural products.

Introduction to ent-kaurane Diterpenoids

The ent-kaurane diterpenoids are a large and structurally diverse family of natural products, with over 1300 members identified, primarily from the genus Isodon.[1] These tetracyclic diterpenes are recognized for their significant pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Their unique chemical architecture, featuring a bridged bicyclo[3.2.1]octane ring system, has made them a compelling subject for biosynthesis, chemical synthesis, and medicinal chemistry studies.[2]

This compound is a diterpenoid that has been isolated from Wedelia trilobata.[3] While detailed biological studies on this specific compound are not widely available, its structural similarity to other bioactive ent-kaurane diterpenoids suggests it may possess comparable pharmacological effects. This guide will compare its structural features with those of well-studied diterpenoids and present available quantitative data on their biological performance.

Data Presentation: Comparative Biological Activity

The following tables summarize the cytotoxic and anti-inflammatory activities of several well-characterized ent-kaurane diterpenoids, providing a benchmark for the potential efficacy of this compound and its derivatives.

Table 1: Comparative Cytotoxicity of Selected ent-kaurane Diterpenoids

CompoundCancer Cell LineIC50 (µM)Reference
Kaurenoic acid MDA-MB-231 (Breast)>100[4]
MCF-7 (Breast)>100[4]
V79 (Lung Fibroblast)>10 µg/mL[5]
Oridonin (B1677485) TE-8 (Esophageal)3.00 ± 0.46 (72h)[2]
TE-2 (Esophageal)6.86 ± 0.83 (72h)[2][6]
MCF-7 (Breast)~6.6 (48h)[7]
MDA-MB-231 (Breast)~29.4 (48h)[7]
HCT-116 (Colon)~2.5[8]
Eriocalyxin B MDA-MB-231 (Breast)~3.0 (24h)[9]
MCF-7 (Breast)>100 (24h)[9]
Ponicidin (B1255605) HepG2 (Liver)48.2 (24h)[10]
MHCC97H (Liver)77.5 (24h)[10]
MHCC97L (Liver)94.1 (24h)[10]
K562 (Leukemia)Significant inhibition
HL-60 (Leukemia)Significant inhibition[11]
Glaucocalyxin B HL-60 (Leukemia)5.86[3]

Table 2: Comparative Anti-inflammatory Activity of Selected ent-kaurane Diterpenoids

CompoundAssayCell LineIC50 (µM)Reference
Kaurenoic acid NO ProductionRAW 264.751.73 ± 2.42[12]
PGE2 ReleaseRAW 264.7106.09 ± 0.27[12]
Oridonin NO ProductionRAW 264.7~10[13]
(3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid (WT-26) NO ProductionRAW 264.7Reported to have better activity than Kaurenoic acid[14]
3α-angeloyloxy-9β-hydroxy-ent-kaura-16-en-19-oic acid (WT-29) NO ProductionRAW 264.7Potent inhibition[1]
Gochnatia decora diterpenoids NO ProductionRAW 264.70.042 - 8.22[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data tables are provided below. These protocols serve as a reference for researchers aiming to evaluate the biological activity of this compound and other diterpenoids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16][17][18]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[2]

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well.[18]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[16] Read the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[13][19]

  • Cell Culture: Seed RAW 264.7 macrophage cells (1.5 x 10^5 cells/mL) in a 96-well plate and incubate for 24 hours.[19]

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[19]

  • Nitrite Measurement: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[19]

  • Incubation and Absorbance Reading: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[19]

  • Data Analysis: The quantity of nitrite, a stable metabolite of NO, is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway Analysis: Western Blot for NF-κB

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of drug action.[1]

  • Cell Treatment and Lysis: Treat cells with the test compound and/or LPS for the desired time. Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]

  • Antibody Incubation: Incubate the membrane with primary antibodies against NF-κB pathway proteins (e.g., p-p65, p65, IκBα) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow relevant to the study of ent-kaurane diterpenoids.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) Compound Treatment->Anti-inflammatory Assay (NO) Mechanism Study (Western Blot) Mechanism Study (Western Blot) Compound Treatment->Mechanism Study (Western Blot) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Anti-inflammatory Assay (NO)->IC50 Determination Pathway Modulation Pathway Modulation Mechanism Study (Western Blot)->Pathway Modulation

General experimental workflow for evaluating diterpenoids.

Apoptosis_Pathway Diterpenoids Diterpenoids Bcl-2 Bcl-2 Diterpenoids->Bcl-2 Bax Bax Diterpenoids->Bax Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Intrinsic apoptosis pathway modulated by diterpenoids.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IkB IKK->IkB P NF-kB (p65/p50) NF-kB (p65/p50) IkB->NF-kB (p65/p50) Nucleus Nucleus NF-kB (p65/p50)->Nucleus Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription Diterpenoids Diterpenoids Diterpenoids->IKK

NF-κB signaling pathway inhibited by diterpenoids.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, the available data on structurally similar ent-kaurane diterpenoids strongly suggest its potential as a bioactive compound. The presence of the ent-kaurane skeleton, coupled with a cinnamoyloxy group, indicates that it may exhibit significant cytotoxic and anti-inflammatory properties. Further investigation into this and other related compounds from Wedelia trilobata is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to undertake such studies.

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel anticancer agents, natural products continue to be a treasure trove of structurally diverse and biologically active compounds. Among these, the kaurene-type diterpenoid, ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, isolated from the medicinal plant Wedelia trilobata, has garnered interest for its potential cytotoxic properties. This guide provides a comparative overview of the cytotoxic activity of this natural compound against established standard-of-care chemotherapy drugs, supported by available experimental data.

Cytotoxicity Profile: A Head-to-Head Comparison

Direct cytotoxic evaluations of pure ent-3β-Cinnamoyloxykaur-16-en-19-oic acid on various cancer cell lines are not extensively documented in publicly available literature. However, studies on extracts of Wedelia trilobata, rich in kaurenoic acid derivatives, provide valuable insights into its potential efficacy. To offer a comprehensive perspective, this guide contrasts the cytotoxic activity of Wedelia trilobata extracts and a related kaurene diterpene, grandiflorenic acid, with the well-established IC50 values of standard chemotherapeutic drugs—doxorubicin, cisplatin (B142131), and paclitaxel—across a panel of common human cancer cell lines.

It is crucial to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell density, exposure time, and assay methodology.

Table 1: Cytotoxicity of Wedelia trilobata Extracts and a Related Diterpene

Compound/ExtractCell LineAssayIC50/LC50Source
Petroleum Ether Extract of W. trilobata leavesBrine ShrimpLethality15.28 µg/mL[1]
Grandiflorenic acidMCF-7 (Breast)Not SpecifiedCytotoxic[2]
Grandiflorenic acidA549 (Lung)Not SpecifiedCytotoxic[2]
Grandiflorenic acidHuH7.5 (Liver)Not SpecifiedCytotoxic[2]

Table 2: Cytotoxicity of Standard Chemotherapeutic Drugs

DrugCell LineAssayIC50 (µM) - 48h exposureSource
Doxorubicin A549 (Lung)MTT> 20[3][4]
MCF-7 (Breast)MTT0.4 - 4.0[5]
HeLa (Cervical)MTT2.9[3]
Cisplatin A549 (Lung)CCK-8/MTT4.97 - 16.48[6]
MCF-7 (Breast)Not SpecifiedNot Specified
HeLa (Cervical)MTT7.7 - 12.3[7][8]
Paclitaxel A549 (Lung)MTT~1.92
MCF-7 (Breast)MTT3.5[9]
HeLa (Cervical)MTT0.005 - 0.01[10]

Deciphering the Mechanism: Potential Signaling Pathways

While the precise signaling pathways modulated by ent-3β-Cinnamoyloxykaur-16-en-19-oic acid are yet to be fully elucidated, related kaurene diterpenoids are known to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.

Apoptosis Signaling Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_execution Execution Phase Kaurene Diterpenoid Kaurene Diterpenoid Bax Bax Kaurene Diterpenoid->Bax Bcl2 Bcl-2 Kaurene Diterpenoid->Bcl2 Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Cytochrome_c Inhibition Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Generalized intrinsic apoptosis pathway potentially activated by kaurene diterpenoids.

Experimental Corner: Methodologies for Cytotoxicity Assessment

The determination of cytotoxic activity is a cornerstone of anticancer drug discovery. The following are detailed protocols for two widely used assays: the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Experimental Workflow:

MTT Assay Workflow node_cell_seeding 1. Seed cells in a 96-well plate node_treatment 2. Treat with compound/drug node_cell_seeding->node_treatment node_incubation 3. Incubate for desired time node_treatment->node_incubation node_mtt_addition 4. Add MTT solution node_incubation->node_mtt_addition node_formazan_formation 5. Incubate for formazan (B1609692) formation node_mtt_addition->node_formazan_formation node_solubilization 6. Add solubilizing agent (e.g., DMSO) node_formazan_formation->node_solubilization node_measurement 7. Measure absorbance (570 nm) node_solubilization->node_measurement

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and standard drugs. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[13][14][15][16]

Experimental Workflow:

SRB Assay Workflow node_cell_seeding 1. Seed cells in a 96-well plate node_treatment 2. Treat with compound/drug node_cell_seeding->node_treatment node_incubation 3. Incubate for desired time node_treatment->node_incubation node_fixation 4. Fix cells with trichloroacetic acid (TCA) node_incubation->node_fixation node_staining 5. Stain with Sulforhodamine B (SRB) node_fixation->node_staining node_washing 6. Wash with 1% acetic acid node_staining->node_washing node_solubilization 7. Solubilize bound dye with Tris buffer node_washing->node_solubilization node_measurement 8. Measure absorbance (510-540 nm) node_solubilization->node_measurement

References

A Comparative Analysis of the Anti-inflammatory Potential of ent-3beta-Cinnamoyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory effects of the natural compound ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid, an ent-kaurane diterpenoid isolated from the plant Wedelia trilobata. Its performance is evaluated in the context of established anti-inflammatory agents, supported by available preclinical data. This document details the experimental methodologies used to assess its activity and explores its potential mechanisms of action through key inflammatory signaling pathways.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and its parent compound, kaurenoic acid, has been evaluated in standard animal models of inflammation. The following tables summarize the available quantitative data, comparing their effects to well-known non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Table 1: Carrageenan-Induced Paw Edema in Rodents

CompoundDoseRoute of AdministrationTime Point (hours)% Inhibition of EdemaReference Compound% Inhibition (Reference)
Kaurenoic acid10 mg/kgp.o.3SignificantIndomethacinNot specified in study
Kaurenoic acid20 mg/kgp.o.3SignificantIndomethacinNot specified in study
Indomethacin10 mg/kgp.o.457.66%--
Diclofenac25 mg/kgp.o.4Not specified in study--

Note: Direct comparative data for this compound in the carrageenan-induced paw edema model was not available in the reviewed literature. The data for kaurenoic acid, its parent compound, is presented to provide context for the potential activity of its derivatives.[1][2]

Table 2: Xylene-Induced Ear Edema in Mice

CompoundDose (per ear)Route of Administration% Inhibition of EdemaReference Compound% Inhibition (Reference)
3α-Angeloyloxy-ent-kaur-16-en-19-oic acid (WT-25)Not specifiedTopical51%Not specifiedNot specified
Wedelia trilobata extract (1.0%)Not specifiedTopical77.2 ± 4.5%IndomethacinNot specified in study
Indomethacin2 mg/kgp.o.47.32%--
Dexamethasone (B1670325)15 mg/kgi.p.64.86% (calculated from mean edema weight)--

Note: Data for a structurally similar compound, 3α-Angeloyloxy-ent-kaur-16-en-19-oic acid (WT-25), and a crude extract of the source plant are presented due to the lack of specific data for this compound.[3][4][5][6]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments commonly used to evaluate the anti-inflammatory activity of compounds like this compound.

Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a test compound.[7]

Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment with free access to food and water.

Procedure:

  • Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of the test compound.

  • The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • The paw volume is measured at baseline and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Xylene-Induced Ear Edema

This model is used to evaluate the topical and systemic anti-inflammatory effects of compounds on acute inflammation.

Animals: Male ICR or Kunming mice are commonly used.

Procedure:

  • Animals are divided into control, positive control (e.g., dexamethasone or indomethacin), and test groups.

  • For systemic evaluation, the test compound is administered orally or intraperitoneally 30-60 minutes before the application of xylene. For topical evaluation, the compound is applied directly to the ear.

  • A fixed volume (e.g., 20 μL) of xylene is applied to the anterior surface of the right ear to induce inflammation. The left ear serves as a control.

  • After a set period (e.g., 1-2 hours), the animals are euthanized, and circular sections from both ears are punched out and weighed.

  • The difference in weight between the right and left ear punches is taken as a measure of the edema.

  • The percentage inhibition of edema is calculated by comparing the mean increase in ear weight of the treated groups with the control group.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of ent-kaurane diterpenoids are often attributed to their modulation of key signaling pathways involved in the inflammatory response.

Inflammatory Signaling Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Gene_Expression induces Compound ent-kaurane diterpenoid Compound->IKK inhibits Nrf2 Nrf2 Compound->Nrf2 activates ARE ARE Nrf2->ARE binds Antioxidant_Genes Antioxidant Gene Expression (HO-1, GCLC) ARE->Antioxidant_Genes induces Experimental_Workflow start Start animal_prep Animal Acclimatization (Rats/Mice) start->animal_prep grouping Random Grouping (Control, Positive Control, Test Compound) animal_prep->grouping dosing Compound Administration (p.o. or i.p.) grouping->dosing inflammation Induction of Inflammation (Carrageenan or Xylene) dosing->inflammation measurement Measurement of Edema (Plethysmometer or Ear Weight) inflammation->measurement data_analysis Data Analysis (% Inhibition Calculation) measurement->data_analysis end End data_analysis->end

References

Validating the Anti-HIV Potential of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the anti-HIV activity of ent-kaurane diterpenes with established antiretroviral agents, supported by experimental data and protocols.

The emergence of drug-resistant HIV strains necessitates a continuous search for novel antiviral compounds. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic leads. Among these, ent-kaurane diterpenes have garnered attention for their wide range of biological activities, including potential anti-HIV efficacy. This guide provides a comparative analysis of the anti-HIV activity of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid and related compounds against established antiretroviral drugs, offering researchers a valuable resource for drug discovery and development.

While direct experimental validation of the anti-HIV activity of this compound is not extensively documented in publicly available literature, studies on structurally similar ent-kaurane diterpenes provide compelling evidence for their potential as anti-HIV agents. This comparison focuses on these related compounds and benchmarks their activity against the well-characterized antiretroviral drugs, Zidovudine (AZT) and Nevirapine (B1678648).

Comparative Anti-HIV Activity

The following table summarizes the in vitro anti-HIV-1 activity of various ent-kaurane diterpenes and standard antiretroviral drugs. The 50% effective concentration (EC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

CompoundTypeTest SystemEC50Reference
ent-16β,17-dihydroxykauran-19-oic acident-kaurane diterpeneHIV-1 in H9 lymphocytes0.8 µg/mL[1]
Semisynthetic ent-kaurane derivatives of linearol (B1675482)ent-kaurane diterpeneHIV-1 in H9 lymphocytes<0.1 - 3.11 µg/mL[2]
Moronic acidTriterpenoid (B12794562)HIV in H9 lymphocytes<0.1 µg/mL[3]
Zidovudine (AZT)NRTIHIV-1 in cell cultureVaries with cell line and virus strain[4][5]
NevirapineNNRTIHIV-1 in cell culture40 - 90 nM[6]

NRTI: Nucleoside Reverse Transcriptase Inhibitor NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor

The data indicates that ent-kaurane diterpenes exhibit significant anti-HIV activity, with EC50 values in the sub-micromolar to low micromolar range. Notably, ent-16β,17-dihydroxykauran-19-oic acid and derivatives of linearol show potent inhibition of HIV-1 replication.[1][2] While a direct comparison with the highly potent nucleoside analog Zidovudine and the non-nucleoside inhibitor Nevirapine is challenging due to variations in experimental setups, the activity of these natural products warrants further investigation.

Experimental Protocols

The validation of anti-HIV activity typically involves robust in vitro assays. A standard method for quantifying viral replication is the measurement of the HIV-1 p24 antigen, a core structural protein of the virus, in the supernatant of infected cell cultures.

In Vitro Anti-HIV-1 Assay (p24 Antigen ELISA)

This protocol outlines a common method for assessing the ability of a compound to inhibit HIV-1 replication in a lymphocyte cell line.

1. Cell Culture and Infection:

  • Human T-lymphocyte cells (e.g., H9 or MT-4 cells) are cultured under standard conditions (37°C, 5% CO2).

  • Cells are infected with a known amount of HIV-1 (e.g., strain IIIB or RF).

2. Compound Treatment:

  • Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., this compound).

  • A positive control (e.g., Zidovudine or Nevirapine) and a negative control (no compound) are included.

3. Incubation:

  • The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).

4. Quantitation of Viral Replication (p24 ELISA):

  • After incubation, the cell culture supernatant is collected.

  • The concentration of the HIV-1 p24 antigen in the supernatant is quantified using a commercial p24 antigen ELISA kit.[7][8][9][10][11] The principle of this assay is a sandwich immunoassay where a capture antibody binds to the p24 antigen, which is then detected by a second, labeled antibody.

5. Data Analysis:

  • The percentage of inhibition of viral replication is calculated for each concentration of the test compound relative to the negative control.

  • The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Workflow and Potential Mechanism

To aid in the understanding of the experimental process and the potential target of these compounds, the following diagrams are provided.

G cluster_workflow Experimental Workflow: In Vitro Anti-HIV Assay prep Prepare Human T-lymphocyte Cells infect Infect Cells with HIV-1 prep->infect treat Treat with Test Compound / Controls infect->treat incubate Incubate for 4-7 Days treat->incubate collect Collect Supernatant incubate->collect elisa Quantify p24 Antigen (ELISA) collect->elisa analyze Calculate EC50 elisa->analyze

Caption: Workflow for in vitro anti-HIV activity screening.

G cluster_pathway Hypothesized Mechanism of Action cluster_inhibition Potential Inhibition by ent-kaurane diterpenes HIV HIV Virion Binding Binding & Fusion HIV->Binding HostCell Host T-Cell RT Reverse Transcription (RNA to DNA) HostCell->RT Binding->HostCell Integration Integration into Host Genome RT->Integration Inhibit_RT Inhibition of Reverse Transcriptase RT->Inhibit_RT Replication Viral Replication Integration->Replication Assembly New Virion Assembly & Release Replication->Assembly

Caption: Potential mechanism of action for anti-HIV compounds.

While the precise mechanism of action for ent-kaurane diterpenes against HIV is still under investigation, many natural product-derived anti-HIV agents target the viral enzyme reverse transcriptase.[4][5] This enzyme is crucial for the conversion of the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. The structural similarity of ent-kaurane diterpenes to other known reverse transcriptase inhibitors suggests this as a plausible target.

References

Comparative Guide to the Analytical Cross-Validation of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, a kaurene diterpenoid with potential therapeutic applications. Due to the limited availability of direct analytical validation data for this specific compound, this guide incorporates data from closely related kaurene diterpenoids to provide a comprehensive framework for its analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and quality control of natural products. For ent-3β-Cinnamoyloxykaur-16-en-19-oic acid and similar diterpenoids, Reverse-Phase HPLC (RP-HPLC) is the most common approach.

Comparative Performance of HPLC Methods

The following table summarizes typical performance characteristics for the HPLC analysis of kaurene diterpenoids, which can be considered as benchmarks for the validation of an analytical method for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

ParameterMethod 1: HPLC-UV for Kaurenoic AcidMethod 2: HPLC-ELSD for DiterpenesMethod 3: UPLC-MS/MS for Kaurenoic Acid
Stationary Phase C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 150 x 4.6 mm, 5 µm)C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water (often with 0.1% acid like formic or acetic acid)Acetonitrile:Water (gradient elution)Acetonitrile:Water with 0.1% Formic Acid
Detection UV at 205-220 nmEvaporative Light Scattering Detector (ELSD)Mass Spectrometry (MS/MS)
Linearity (r²) > 0.999> 0.999> 0.99
Precision (%RSD) < 2%Intra-day: 1.61-2.97%, Inter-day: 1.74-2.42%< 5%
Accuracy (Recovery) 95-105%97.35-101.13%Not explicitly stated
Limit of Detection (LOD) Typically in the low ng rangeDependent on ELSD settingsLower than HPLC-UV
Limit of Quantitation (LOQ) Typically in the mid-to-high ng rangeDependent on ELSD settingsLower than HPLC-UV
Experimental Protocol: HPLC-UV Method Development and Validation

This protocol outlines the steps for developing and validating an HPLC-UV method for the quantification of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

1. Materials and Reagents:

  • Reference standard of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid (>98% purity)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid or acetic acid (analytical grade)

  • 0.45 µm syringe filters

2. Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile. Gradient elution: 70% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (based on the cinnamoyl chromophore)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

  • For plant extracts, perform a suitable extraction (e.g., methanolic extraction followed by solid-phase extraction cleanup) and dissolve the final extract in methanol.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Validation Parameters (ICH Guidelines):

  • Specificity: Analyze blank, placebo (if applicable), and standard solutions to ensure no interference at the analyte's retention time.

  • Linearity: Inject at least five concentrations of the standard and plot the peak area against concentration. The correlation coefficient (r²) should be > 0.999.

  • Precision:

    • Repeatability (Intra-day): Analyze at least six replicates of a standard solution at 100% of the test concentration. The relative standard deviation (%RSD) should be < 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be < 3%.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be between 98% and 102%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Spectroscopic Analysis: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Acquisition: Record ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Assign the chemical shifts based on the correlation experiments. The cinnamoyl moiety will show characteristic correlations that can be used to confirm its presence and point of attachment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For ent-3β-Cinnamoyloxykaur-16-en-19-oic acid (Molecular Formula: C₂₉H₃₆O₄, Molecular Weight: 448.6 g/mol ), Electrospray Ionization (ESI) is a suitable technique.

Expected Fragmentation: In positive ion mode, the molecule is expected to protonate to form [M+H]⁺ at m/z 449.6. In negative ion mode, it would deprotonate to [M-H]⁻ at m/z 447.6. Key fragmentations would likely involve the loss of the cinnamoyloxy group (C₉H₇O₂) and rearrangements within the kaurene skeleton.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatography: Use an HPLC or UPLC system coupled to a mass spectrometer. The chromatographic conditions can be similar to those described for the HPLC-UV analysis.

  • Ionization: Employ an ESI source in both positive and negative ion modes.

  • MS Analysis:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to identify the molecular ion.

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns. This is crucial for structural confirmation and for developing multiple reaction monitoring (MRM) methods for highly sensitive quantification.

Visualization of Analytical Workflows

Diagrams of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for the analytical validation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_result Result Prep_Standard Prepare Reference Standard Solutions HPLC HPLC System (C18 Column) Prep_Standard->HPLC Prep_Sample Extract and Prepare Sample Solutions Prep_Sample->HPLC Detector UV or MS Detector HPLC->Detector Specificity Specificity Detector->Specificity Linearity Linearity Detector->Linearity Precision Precision Detector->Precision Accuracy Accuracy Detector->Accuracy LOD_LOQ LOD/LOQ Detector->LOD_LOQ Report Validation Report Specificity->Report Linearity->Report Precision->Report Accuracy->Report LOD_LOQ->Report

Caption: Workflow for HPLC method validation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_confirmation Structure Confirmation Purified_Compound Purified Compound NMR_Acquisition 1D & 2D NMR Acquisition Purified_Compound->NMR_Acquisition MS_Acquisition LC-MS/MS Acquisition Purified_Compound->MS_Acquisition NMR_Analysis Spectral Analysis & Structure Elucidation NMR_Acquisition->NMR_Analysis Structure_Confirmed Confirmed Structure NMR_Analysis->Structure_Confirmed MS_Analysis Fragmentation Analysis MS_Acquisition->MS_Analysis MS_Analysis->Structure_Confirmed

Caption: Workflow for spectroscopic analysis.

Conclusion

The analytical cross-validation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid requires a multi-faceted approach combining chromatographic and spectroscopic techniques. While direct validation data for this specific molecule is sparse, the methodologies and performance metrics established for related kaurene diterpenoids provide a robust starting point for developing and validating reliable analytical methods. The protocols and comparative data presented in this guide are intended to assist researchers in establishing the identity, purity, and quantity of this promising natural product, thereby facilitating its further development as a potential therapeutic agent.

A Comparative Examination of ent-3beta-Cinnamoyloxykaur-16-en-19-oic Acid from Various Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of natural compounds from diverse plant sources is paramount. This guide offers a comparative analysis of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid, a kaurane (B74193) diterpenoid that has garnered interest for its potential therapeutic properties. While comprehensive comparative data remains a field for future research, this document synthesizes the current knowledge on its botanical sources, isolation protocols, and biological activities, with a focus on related compounds that shed light on its potential mechanisms of action.

Plant Sources and Yield

This compound has been primarily isolated from the Asteraceae family, with Wedelia trilobata being a notable source.[1] While specific quantitative yields of this particular compound from different geographical locations or between various Wedelia species are not extensively documented in current literature, phytochemical studies have successfully isolated it as part of broader analyses of the plant's constituents.

Other related and structurally similar kaurane diterpenoids have been successfully isolated from a variety of plants, suggesting that the cinnamoyloxy derivative may also be present in other species within the Asteraceae family and beyond.

Table 1: Plant Sources of this compound and Related Kaurane Diterpenoids

CompoundPlant SourceFamilyReference
This compoundWedelia trilobataAsteraceae[1][2]
ent-Kaur-16-en-19-oic acid (Kaurenoic acid)Wedelia trilobataAsteraceae
Wedelia paludosaAsteraceae
Mikania obtusataAsteraceae
Aralia continentalisAraliaceae[3]
Baccharis lateralisAsteraceae
Annona squamosaAnnonaceae
Helianthus annuus (Sunflower)Asteraceae
3α-Angeloyloxy-ent-kaur-16-en-19-oic acidWedelia trilobataAsteraceae[4]
(3α)-3-(Tiglinoyloxy)-ent-kaur-16-en-19-oic acidWedelia trilobataAsteraceae[5]

Experimental Protocols: A Generalized Approach

The isolation and purification of this compound and its analogs typically involve a multi-step process. The following is a generalized protocol based on methodologies reported for similar compounds.

Extraction

The dried and powdered aerial parts of the plant material are subjected to extraction with an organic solvent, commonly methanol (B129727) or ethanol, at room temperature or with gentle heating. This process is often repeated multiple times to ensure exhaustive extraction. The resulting crude extract is then concentrated under reduced pressure.

Fractionation

The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step separates compounds based on their polarity, with kaurane diterpenoids typically concentrating in the less polar fractions like chloroform and ethyl acetate.

Chromatographic Purification

The bioactive fractions are subjected to repeated column chromatography for further purification. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. A gradient elution system with solvent mixtures like n-hexane-ethyl acetate or chloroform-methanol is employed to isolate the compounds of interest. Purity of the isolated fractions is monitored by thin-layer chromatography (TLC).

Structure Elucidation

The chemical structure of the purified compound is determined using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the carbon-hydrogen framework and the connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.

G General Workflow for Isolation and Identification plant_material Dried Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->fractionation bioactive_fraction Bioactive Fraction fractionation->bioactive_fraction chromatography Column Chromatography (Silica Gel, Sephadex) bioactive_fraction->chromatography pure_compound Pure Compound chromatography->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

A generalized workflow for the isolation and identification of kaurane diterpenoids.

Comparative Biological Activity and Signaling Pathways

While direct comparative studies on the biological activity of this compound from different plant sources are lacking, research on closely related analogs isolated from Wedelia trilobata provides significant insights into its potential anti-inflammatory mechanisms.

Studies on 3α-Angeloyloxy-ent-kaur-16-en-19-oic acid and (3α)-3-(Tiglinoyloxy)-ent-kaur-16-en-19-oic acid have demonstrated their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] This effect is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Furthermore, these compounds have been shown to inhibit the activation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

Table 2: Anti-inflammatory Activity of Kaurane Diterpenoids from Wedelia trilobata

CompoundAssayKey FindingsReference
3α-Angeloyloxy-ent-kaur-16-en-19-oic acidLPS-stimulated RAW264.7 macrophagesInhibited NO and PGE2 production; Downregulated iNOS and COX-2; Inhibited NF-κB and MAPK phosphorylation.[4]
(3α)-3-(Tiglinoyloxy)-ent-kaur-16-en-19-oic acidLPS-stimulated RAW264.7 macrophagesSuppressed NO and PGE2 production; Downregulated iNOS and COX-2; Inhibited NF-κB and MAPK activation.[5]

The anti-inflammatory effects of these related kaurane diterpenoids are mediated by the inhibition of upstream signaling cascades that lead to the expression of inflammatory genes.

G Inhibitory Action on Inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK Kaurane_Diterpenoids Kaurane Diterpenoids (e.g., from Wedelia trilobata) Kaurane_Diterpenoids->MAPKs Kaurane_Diterpenoids->IKK Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) MAPKs->Pro_inflammatory_Mediators Transcription IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Inhibits NFκB->Pro_inflammatory_Mediators Transcription

Inhibition of LPS-induced inflammatory pathways by kaurane diterpenoids.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of natural compounds with significant anti-inflammatory potential. While Wedelia trilobata stands out as a primary source, a thorough comparative investigation across different plant species is warranted to identify sources with higher yields and potentially novel biological activities. Future research should focus on:

  • Quantitative analysis of this compound in various plant sources to establish a comparative baseline.

  • Head-to-head comparative studies of the biological activities of the compound isolated from different origins to assess any variations in potency or mechanism of action.

  • In-depth elucidation of the specific molecular targets and signaling pathways modulated by this compound.

Such studies will be invaluable for the rational development of this natural product into a potential therapeutic agent for inflammatory diseases.

References

A Comparative Guide to the Structure-Activity Relationship of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, a naturally occurring diterpenoid isolated from Wedelia trilobata. The focus is on the cytotoxic effects of these compounds against various cancer cell lines, with supporting experimental data and methodologies.

Introduction

Ent-kaurene (B36324) diterpenoids represent a diverse class of natural products with a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] Ent-kaur-16-en-19-oic acid, the parent compound, has served as a scaffold for the synthesis and evaluation of numerous derivatives. The presence of a cinnamoyloxy group at the 3β-position is a key structural feature that influences the biological activity of the title compound. Understanding the SAR of its analogs is crucial for the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Cytotoxic Activity

The cytotoxic activity of ent-kaurenoic acid and its analogs has been evaluated against a panel of human cancer cell lines. The data presented below summarizes the key findings from various studies, highlighting how modifications to the parent structure impact its efficacy.

Compound/AnalogModification from Parent Compound (ent-kaurenoic acid)Cell Line(s)IC50 (µM)Key Findings & SAR Insights
ent-kaurenoic acid Parent CompoundMDA-MB-231 (Breast)Active (qualitative)Shows selective cytotoxicity against aggressive breast cancer cells.[3]
MCF-7 (Breast), HepG2 (Liver)>100Generally low cytotoxicity, serving as a baseline.[4]
ent-3β,16α,17-trihydroxy-kauran-19-oic acid Hydroxylation at C-3, C-16, and C-17hPBMCProliferativeIntroduction of multiple hydroxyl groups can abolish cytotoxicity and induce cell proliferation.[5]
ent-15β-hydroxy-kaur-16-en-19-oic acid Hydroxylation at C-15MDA-MB-231, MCF-10AReduced toxicityAddition of a hydroxyl group at C-15 reduces cytotoxic potential and selectivity.[3]
ent-15β-senecioyloxy-kaur-16-en-19-oic acid Esterification at C-15MDA-MB-231, MCF-10AReduced toxicityIsoprene unit esters at C-15 decrease activity.[3]
ent-15β-tiglinoyloxy-kaur-16-en-19-oic acid Esterification at C-15MDA-MB-231, MCF-10AReduced toxicitySimilar to the senecioyloxy derivative, this ester at C-15 is detrimental to activity.[3]
Amethystoidin A Complex polyhydroxylated structureK562 (Leukemia)0.69 µg/mLHigh degree of oxidation on the kaurene skeleton can lead to potent cytotoxicity.[2]
Various synthetic derivatives Modifications at C-4, including α,β-unsaturated ketonesSW620 (Colon), PANC-1 (Pancreatic), etc.VariesDerivatives with an α,β-unsaturated ketone show significant cytotoxic activity.[6]
Hydroxylated metabolites Hydroxylation at C-12 and C-11K562 (Leukemia)InactiveSpecific hydroxylations can lead to loss of activity.
Methyl ester of ent-kaurenoic acid Esterification of the C-19 carboxylic acidIGROV (Ovarian)8.44Esterification at C-19 can slightly improve cytotoxicity compared to the parent acid.[7]

Summary of Structure-Activity Relationships:

  • C-3 Position: The presence of an ester group, such as the cinnamoyloxy moiety, is a starting point for activity. The nature of this ester can significantly modulate potency.

  • C-15 Position: Substitutions at the C-15 position, including hydroxylation or the addition of bulky ester groups, generally lead to a decrease in cytotoxic activity.[3]

  • C-19 Carboxylic Acid: Esterification of the C-19 carboxylic acid can sometimes lead to a modest increase in cytotoxicity.[7]

  • Kaurene Skeleton: The overall architecture of the tetracyclic diterpene is essential. The introduction of an α,β-unsaturated ketone moiety appears to enhance cytotoxic activity, likely by acting as a Michael acceptor.[6][8] A high degree of oxygenation can also contribute to potent activity, as seen with compounds like amethystoidin A.[2]

  • Lipophilicity and Electronic Properties: Quantitative structure-activity relationship (QSAR) studies on ent-kaurenoic acid derivatives have indicated that higher lipophilicity (logP) and specific electronic properties (HOMO and HOMO-1 molecular orbital energies) are correlated with increased cytotoxic activity against breast cancer cells.[9]

Experimental Protocols

General Synthesis of ent-3β-Acyloxykaur-16-en-19-oic Acid Analogs

The synthesis of analogs with different ester groups at the 3β-position generally involves the esterification of ent-3β-hydroxykaur-16-en-19-oic acid.

  • Starting Material: ent-3β-hydroxykaur-16-en-19-oic acid (can be isolated from natural sources or synthesized).

  • Protection of the Carboxylic Acid: The C-19 carboxylic acid is typically protected, for example, as a methyl ester, to prevent side reactions.

  • Esterification: The hydroxyl group at C-3 is then reacted with the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like DCC) to form the corresponding ester.

  • Deprotection: The protecting group at C-19 is removed to yield the final product.

  • Purification: The synthesized analogs are purified using chromatographic techniques such as column chromatography and preparative HPLC.

  • Characterization: The structures of the final compounds are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ent-kaurenoic acid analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan (B1609692) Solubilization: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start ent-kaurenoic acid esterification Esterification at C-3 start->esterification purification Purification (Chromatography) esterification->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity Test Analogs mechanism Mechanism of Action Studies cytotoxicity->mechanism

Caption: General workflow for the synthesis and biological evaluation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid analogs.

Signaling Pathways in Cytotoxicity

G cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Modulation bax Bax cas9 Caspase-9 bax->cas9 activates bcl2 Bcl-2 / Bcl-xL bcl2->cas9 inhibits cas3 Caspase-3 cas9->cas3 activates cas8 Caspase-8 cas8->cas3 activates apoptosis Apoptosis cas3->apoptosis p53 p53 p53->bax autophagy Autophagy compound ent-Kaurene Diterpenoid Analogs compound->bcl2 downregulates compound->cas8 activates compound->p53 activates compound->autophagy

Caption: Signaling pathways modulated by cytotoxic ent-kaurene diterpenoid analogs, leading to apoptosis and autophagy.

Conclusion

The structure-activity relationship of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid analogs reveals that modifications at various positions of the ent-kaurene skeleton significantly influence their cytotoxic activity. While the parent compound, ent-kaurenoic acid, exhibits moderate and selective activity, strategic modifications are key to enhancing potency. The introduction of an α,β-unsaturated ketone system and maintaining optimal lipophilicity appear to be promising strategies for designing more effective anticancer agents based on this natural product scaffold. Further investigation into a broader range of C-3 esters is warranted to fully elucidate the potential of this class of compounds. The induction of apoptosis through caspase activation and modulation of the Bcl-2 protein family is a primary mechanism of action for the cytotoxic effects of these diterpenoids.

References

Benchmarking the Efficacy of Kaurane Diterpenoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of kaurane (B74193) diterpenoids, a class of natural products with significant therapeutic potential. While specific experimental data for ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid is limited in publicly available literature, this guide benchmarks its efficacy against structurally related and well-studied kaurane diterpenoids: Kaurenoic Acid and Oridonin . These compounds serve as valuable comparators to illustrate the potential cytotoxic and anti-inflammatory activities of this class of molecules.

Comparative Efficacy of Kaurane Diterpenoids

The following tables summarize the cytotoxic and anti-inflammatory activities of Kaurenoic Acid and Oridonin against various cell lines and inflammatory markers. This data provides a baseline for evaluating the potential efficacy of other kaurane diterpenoids like this compound.

Table 1: Cytotoxicity of Kaurane Diterpenoids against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Kaurenoic Acid CHO-K1Chinese Hamster Ovary>200 (reduced proliferation at 200 & 400 µM)
MCF-7Breast Adenocarcinoma~50-100
Oridonin HT29Colon CarcinomaTime & Dose Dependent[1]
Saos-2Osteosarcoma10-40
PC-3Prostatic CarcinomaNot specified
A549Lung CancerNot specified[2]

Table 2: Anti-inflammatory Activity of Kaurane Diterpenoids

CompoundAssayModelKey FindingsReference
Kaurenoic Acid Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesIC50 = 51.73 (±2.42) µM[3]
Prostaglandin E2 (PGE2) ReleaseLPS-stimulated RAW264.7 macrophagesIC50 = 106.09 (±0.27) µM[3]
Carrageenan-induced paw edemaICR MiceDose-dependent reduction in paw swelling[3]
Oridonin Not specifiedNot specifiedAnti-inflammatory properties noted

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Oridonin: 0, 1, 5, 10, 20 µM).[4] A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production in RAW264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: RAW264.7 macrophages are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Drug Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: After incubation, the supernatant from each well is collected. The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent system.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Kaurane diterpenoids often exert their cytotoxic and anti-inflammatory effects by modulating key signaling pathways. The diagrams below illustrate the NF-κB and intrinsic apoptosis pathways, which are common targets for this class of compounds.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_p P-IκB (Ubiquitinated for degradation) IkB->IkB_p Degradation NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation NFkB_IkB NF-κB-IκB (Inactive) Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NFkB_active->Genes Binds to DNA Kaurane Kaurane Diterpenoids (e.g., Kaurenoic Acid) Kaurane->IKK Inhibition

Caption: NF-κB Signaling Pathway Inhibition by Kaurane Diterpenoids.

Intrinsic_Apoptosis_Pathway Kaurane Kaurane Diterpenoids (e.g., Oridonin) Bcl2 Bcl-2 (Anti-apoptotic) Kaurane->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Kaurane->Bax Activation Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Bcl2->Bax Inhibits Bax->Mitochondrion Pore formation Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruitment Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage & Activation Caspase3 Caspase-3 (Executioner) Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induction by Kaurane Diterpenoids.

Conclusion

While direct experimental evidence for the efficacy of this compound remains to be established in the scientific literature, the available data for structurally similar kaurane diterpenoids, such as Kaurenoic Acid and Oridonin, demonstrate significant potential for this class of compounds as both cytotoxic and anti-inflammatory agents. The provided data and protocols offer a valuable resource for researchers to design and conduct further investigations into the therapeutic promise of these natural products. Future studies are warranted to elucidate the specific activity and mechanisms of action of this compound.

References

Safety Operating Guide

Safe Disposal of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following guide provides a comprehensive, step-by-step procedure for the safe disposal of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid, a diterpenoid compound often used in pharmacological research.[1][2] This protocol is based on general best practices for the disposal of organic acids and other chemical wastes in a research environment.

Immediate Safety and Handling Precautions

Prior to handling, it is essential to consult your institution's specific Environmental Health and Safety (EHS) guidelines. All personnel handling this compound should be trained in proper hazardous waste management procedures.[3][4]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Safety goggles

  • Face shield

  • Chemical-resistant gloves

  • Laboratory coat or smock

Storage and Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5]

  • Store this compound waste separately from bases, oxidizing agents, and other incompatible materials.[5]

  • Waste containers should be clearly labeled with the full chemical name and any known hazards.[6] Abbreviations and chemical formulas should be avoided on waste labels.[6]

Step-by-Step Disposal Protocol

1. Waste Characterization: Treat all waste containing this compound as hazardous chemical waste.[4] Do not dispose of this compound down the sanitary sewer unless explicitly permitted by your local EHS office for neutralized and dilute solutions.[5][6] Evaporation of chemical waste is not an acceptable disposal method.[3][4]

2. Waste Collection and Containment:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof container with a secure screw-top cap.[5][7] The container must be compatible with organic acids.[5] It is often best to use the original container if it is in good condition.[8][9]

  • Solid Waste: Collect any solid waste, such as contaminated filter paper or spill cleanup materials, in a separate, clearly labeled container.[4]

  • Sharps: Chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container.[8]

3. Labeling of Waste Containers: All hazardous waste containers must be properly labeled with a hazardous waste tag provided by your institution's EHS department.[6] The label must include:

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste.

  • The date of waste generation.[6]

  • Any associated hazards (e.g., flammable, corrosive).

4. Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic. Ensure secondary containment is used for all liquid waste containers to prevent spills.[9]

5. Request for Waste Pickup: Once a waste container is full, or if it has been in storage for an extended period (typically no more than six months), a request for pickup should be submitted to your institution's EHS department.[8] Do not transport hazardous waste outside of the laboratory yourself.[3][4]

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled properly to ensure they are free of hazardous residue.[7]

  • Triple Rinsing: The container should be triple rinsed with a suitable solvent that can dissolve the compound.[3][7]

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinses may also need to be collected depending on institutional policies.

  • Container Disposal: Once thoroughly rinsed and air-dried, deface or remove all original labels from the container.[3][7] The clean, empty container can then typically be disposed of in the regular laboratory trash or recycling.[7]

Quantitative Data Summary

ParameterGuidelineSource
Waste Accumulation Limit Generally no more than 25 gallons of total chemical waste per laboratory.[8]
Reactive Waste Limit No more than one (1) quart of reactive acutely hazardous chemical waste.[8]
pH for Drain Disposal (if permitted) Typically between 5.0 and 12.5 for neutralized, non-toxic solutions.[5]
Container Headspace Leave at least one inch of headroom in liquid waste containers to allow for expansion.[5]

Experimental Protocol: Triple Rinsing of Empty Containers

  • Select a solvent in which this compound is soluble.

  • Add a small amount of the solvent to the empty container, approximately 5-10% of the container's volume.[3]

  • Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.

  • Pour the rinsate into the designated hazardous waste container.

  • Repeat this process two more times for a total of three rinses.

  • Allow the container to air dry completely in a well-ventilated area, such as a fume hood, before disposal.[7]

Disposal Process Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_container Empty Container Disposal PPE Wear Appropriate PPE Segregate Segregate from Incompatibles PPE->Segregate CollectWaste Collect Waste in Compatible Container Segregate->CollectWaste LabelWaste Label with Hazardous Waste Tag CollectWaste->LabelWaste TripleRinse Triple Rinse Container StoreWaste Store in Designated Satellite Area LabelWaste->StoreWaste RequestPickup Request EHS Waste Pickup StoreWaste->RequestPickup CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Clean, Empty Container CollectRinsate->DisposeContainer

References

Safeguarding Your Research: A Comprehensive Guide to Handling ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical protocols for the handling and disposal of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid. Adherence to these guidelines is mandatory for all laboratory personnel to ensure a safe research environment and maintain compliance with safety regulations.

As a trusted partner in your research endeavors, we are committed to providing value beyond the product itself. This guide is designed to be a definitive resource for laboratory safety and the proficient handling of specialized chemical compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, which is a powdered organic acid, a comprehensive PPE strategy is essential to minimize exposure and prevent injury. The following table summarizes the required PPE.

Protection Type Required PPE Specifications & Best Practices
Eye and Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant splash-proof chemical goggles are mandatory. A full-face shield must be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling this compound.[3] Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact or handling larger quantities, consider double-gloving.[4] Contaminated gloves must be disposed of as chemical waste.[1]
Body Protection Laboratory Coat & ApronA flame-resistant lab coat is required. For operations with a higher risk of spills or splashes, a chemical-resistant apron should be worn over the lab coat.[1][2]
Respiratory Protection N95 Respirator or HigherDue to the powdered nature of the compound, an N95 respirator is the minimum requirement to prevent inhalation of airborne particles.[3] If handling large quantities or if the process generates significant dust, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary based on a risk assessment.[3]
Foot Protection Closed-Toe ShoesStreet shoes are not permitted in the laboratory. Substantial, closed-toe shoes are required to protect against spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This detailed protocol outlines the necessary steps for safely handling this compound from receipt to experimental use.

2.1. Engineering Controls and Pre-Handling Preparations

  • Ventilation: All handling of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][5] A spill kit appropriate for chemical spills should also be available.[5]

  • Work Area Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

2.2. Handling the Compound

  • Personal Protective Equipment: Before entering the designated handling area, don all required PPE as specified in the table above.

  • Weighing: If weighing the powder, do so within the fume hood. Use a tared container to minimize the transfer of the powder.

  • Dissolving: When preparing solutions, slowly add the powdered acid to the solvent to avoid splashing. If diluting an acidic solution, always add the acid to water, never the other way around.[2]

  • Avoid Ingestion and Contamination: Never eat, drink, or smoke in the laboratory. Avoid touching your face or personal items while working with the compound. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][4]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

  • Solid Waste: All solid waste contaminated with the compound, including used gloves, bench paper, and weighing paper, must be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.

3.2. Container Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory.

3.3. Final Disposal

  • Follow your institution's specific procedures for the final disposal of chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Vent Verify Fume Hood Operation Prep->Vent Area Prepare Work Area Vent->Area Weigh Weigh Compound Area->Weigh Proceed to Handling Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Proceed to Cleanup Segregate Segregate Waste Decontaminate->Segregate Dispose Store for Disposal Segregate->Dispose Doff Doff PPE Dispose->Doff

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.